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  • Product: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
  • CAS: 312601-70-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Executive Summary The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid represents a highly functionalized heterocyclic architecture of significant interest in medicinal chemistry and agrochemical develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid represents a highly functionalized heterocyclic architecture of significant interest in medicinal chemistry and agrochemical development. Fusing a heavily electron-deficient pyrazole core (bearing both chloro and nitro substituents) with a benzoic acid moiety via a methylene linker, this molecule offers a unique combination of hydrogen-bonding capability, lipophilicity, and metabolic stability.

This whitepaper provides an authoritative, deep-dive analysis of its physicochemical properties, molecular weight calculations, and a self-validating synthetic methodology. By understanding the causality behind its structural behavior—specifically the regioselectivity of the pyrazole N-alkylation—researchers can effectively leverage this scaffold for downstream drug development or material science applications.

Physicochemical Properties & Molecular Weight

Accurate determination of molecular weight and physicochemical parameters is the cornerstone of any rigorous analytical workflow. The target molecule consists of a 4-chloro-3-nitro-1H-pyrazole core [1] covalently linked to a 4-methylbenzoic acid handle.

Molecular Weight Calculation

The molecular formula is C₁₁H₈ClN₃O₄ . The exact monoisotopic mass and average molecular weight are calculated based on the standard atomic weights:

  • Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H₈): 8 × 1.008 = 8.064 g/mol

  • Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

  • Nitrogen (N₃): 3 × 14.007 = 42.021 g/mol

  • Oxygen (O₄): 4 × 15.999 = 63.996 g/mol

  • Total Average Molecular Weight: 281.65 g/mol

  • Monoisotopic Exact Mass: 281.0203 Da (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

Quantitative Physicochemical Profile

The following table summarizes the critical physicochemical properties, which dictate the compound's solubility, permeability, and behavior in physiological environments.

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₈ClN₃O₄Defines stoichiometry for all synthetic and assay preparations.
Molecular Weight 281.65 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Exact Mass 281.0203 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors (HBD) 1The carboxylic acid (-COOH) acts as the sole hydrogen bond donor.
H-Bond Acceptors (HBA) 6Contributed by the nitro group, carboxylic acid, and pyrazole nitrogens.
Topological Polar Surface Area ~100.9 ŲIndicates moderate to poor blood-brain barrier (BBB) permeability; ideal for peripheral targets.
Predicted pKa ~4.2The benzoic acid moiety ensures the molecule is predominantly ionized (>99%) at physiological pH (7.4), enhancing aqueous solubility.
Predicted LogP 2.5 – 3.0Demonstrates balanced lipophilicity, favoring lipid membrane partitioning without excessive hydrophobic trapping.

Structural Analysis & Mechanistic Insights

The synthesis and behavior of this compound are governed by the electronic and steric realities of the 4-chloro-3-nitro-1H-pyrazole core.

Causality of Acidity and Nucleophilicity: Unsubstituted pyrazole has a relatively high pKa (~14). However, the introduction of the highly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions, respectively, drastically depletes electron density from the heterocyclic ring. This lowers the pKa of the pyrazole N-H to approximately 10–11, making it easily deprotonated by mild bases (e.g., K₂CO₃) to form a highly reactive pyrazolide anion.

Regioselectivity in N-Alkylation: Unsymmetrical pyrazoles exist as tautomeric mixtures (3-nitro vs. 5-nitro). Alkylation of such systems is notoriously prone to yielding mixtures of 1,3- and 1,5-disubstituted regioisomers. However, the immense steric bulk and electronic repulsion of the nitro group at the 3-position strongly disfavors electrophilic attack at the adjacent N2 nitrogen. Consequently, alkylation is highly directed toward the less hindered N1 position, yielding the desired 1,3-isomer with excellent regioselectivity [2, 3].

Experimental Protocols: A Self-Validating Workflow

To ensure high yield and scientific integrity, the synthetic protocol must account for the reactivity of the carboxylic acid. Direct alkylation using 4-(bromomethyl)benzoic acid would require excess base and could lead to competing esterification (the carboxylate acting as a nucleophile).

Expertise Insight: To circumvent this, the protocol utilizes methyl 4-(bromomethyl)benzoate , followed by a controlled saponification. This orthogonal protection strategy is a self-validating system that prevents polymeric or ester-linked byproducts.

Step 1: Regioselective N-Alkylation
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloro-3-nitro-1H-pyrazole (1.00 g, 6.78 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Deprotonation: Add finely powdered Potassium Carbonate (K₂CO₃) (1.87 g, 13.56 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to allow complete formation of the pyrazolide anion.

  • Alkylation: Slowly add methyl 4-(bromomethyl)benzoate (1.63 g, 7.12 mmol, 1.05 eq) in portions.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester.

Step 2: Saponification to the Target Acid
  • Preparation: Dissolve the crude intermediate ester in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 25 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (0.85 g, 20.3 mmol, 3.0 eq). Stir vigorously at room temperature for 2 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with 10 mL of water and extract once with Diethyl Ether (20 mL) to remove any unreacted organic impurities.

  • Precipitation: Carefully acidify the aqueous layer using 1M HCl dropwise until the pH reaches ~3.0. A white to pale-yellow precipitate of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid will form.

  • Filtration: Filter the solid under vacuum, wash with cold water, and dry overnight in a vacuum oven at 45°C.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression of the two-step synthesis, highlighting the transition from raw materials to the final isolated compound.

SynthesisWorkflow R1 4-chloro-3-nitro- 1H-pyrazole Cond1 K2CO3, DMF, 60°C (N-Alkylation) R1->Cond1 R2 Methyl 4-(bromomethyl) benzoate R2->Cond1 Int Methyl 4-[(4-chloro-3-nitro- 1H-pyrazol-1-yl)methyl]benzoate Cond1->Int Regioselective Alkylation Cond2 LiOH, THF/MeOH/H2O (Saponification) Int->Cond2 Prod Target Compound: 4-[(4-chloro-3-nitro-1H-pyrazol- 1-yl)methyl]benzoic acid Cond2->Prod Acidification (pH 3)

Synthetic workflow detailing the two-step N-alkylation and saponification process.

Physicochemical Profiling Architecture

To validate the synthesized compound, a multi-modal analytical approach is required. The diagram below maps the characterization workflow.

PhysicoChemical cluster_0 Analytical Techniques Sample Target Compound (C11H8ClN3O4) LCMS High-Resolution LC-MS (Isotopic Profiling) Sample->LCMS NMR 1H & 13C NMR (NOESY) (Regiochemistry Validation) Sample->NMR Potentiometry Potentiometric Titration (pKa Determination) Sample->Potentiometry Data Physicochemical Data Matrix LCMS->Data Exact Mass (281.02 Da) NMR->Data Structural Connectivity Potentiometry->Data Ionization Profile

Multi-modal analytical workflow for physicochemical characterization and structural validation.

Analytical Characterization Signatures

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (ESI-Negative Mode): The mass spectrum will exhibit a prominent [M-H]⁻ pseudomolecular ion at m/z 280.0. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a distinct M+2 peak at m/z 282.0 will be observed in a precise 3:1 ratio, validating the presence of the halogen.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

    • δ ~8.5 ppm (s, 1H): Pyrazole H5 proton. The singlet nature confirms the lack of adjacent protons on the pyrazole ring.

    • δ ~7.9 ppm (d, J = 8.2 Hz, 2H) & δ ~7.4 ppm (d, J = 8.2 Hz, 2H): The classic AB spin system of the para-substituted benzoic acid ring.

    • δ ~5.5 ppm (s, 2H): The benzylic methylene (-CH₂-) linker.

  • NOESY NMR: A cross-peak between the benzylic methylene protons ( δ ~5.5) and the pyrazole H5 proton ( δ ~8.5) will definitively prove that alkylation occurred at the N1 position (1,3-isomer) rather than the N2 position.

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Introduction 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a multifaceted organic compound that incorporates three key structural motifs: a substituted benzoic acid, a methylene bridge, and a highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a multifaceted organic compound that incorporates three key structural motifs: a substituted benzoic acid, a methylene bridge, and a highly functionalized pyrazole ring. The unique electronic environment created by the chloro and nitro substituents on the pyrazole ring, coupled with the carboxylic acid group on the phenyl ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its structural elucidation and purity assessment. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this molecule, offering a predictive framework grounded in established principles of NMR spectroscopy and data from analogous structures. This document is intended for researchers and professionals in synthetic chemistry and drug development who require a deep understanding of how to interpret complex NMR data for novel heterocyclic compounds.

Predicted NMR Spectral Data

The chemical shifts (δ) are predicted based on analyses of structurally similar compounds and are referenced to tetramethylsilane (TMS). The predicted data is presented in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and features a broad, exchangeable proton signal for the carboxylic acid.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~13.10Broad Singlet1HCOOH
2~8.60Singlet1HH-5 (Pyrazole)
3~8.00Doublet (d)2HH-2', H-6' (Benzoic Acid)
4~7.50Doublet (d)2HH-3', H-5' (Benzoic Acid)
5~5.70Singlet2HCH₂ (Methylene Bridge)
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~167.0COOH
2~150.0C-3 (Pyrazole, C-NO₂)
3~141.0C-1' (Benzoic Acid)
4~138.0C-5 (Pyrazole)
5~130.5C-4' (Benzoic Acid)
6~129.8C-2', C-6' (Benzoic Acid)
7~128.5C-3', C-5' (Benzoic Acid)
8~118.0C-4 (Pyrazole, C-Cl)
9~56.0CH₂ (Methylene Bridge)

Rationale and Mechanistic Insights

The prediction of the NMR spectra for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is derived from a systematic, fragment-based analysis, supported by empirical data from the literature.

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton (COOH, ~13.10 ppm): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆. This is a characteristic feature of carboxylic acids.[1]

  • Pyrazole Proton (H-5, ~8.60 ppm): The sole proton on the pyrazole ring is at the C-5 position. Its chemical shift is significantly influenced by the adjacent electron-withdrawing nitro group at C-3 and the N-1 substitution. In related nitropyrazole systems, the H-5 proton is observed in the downfield region.[2][3][4] The presence of the chloro group at C-4 further deshields this proton. The signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

  • Benzoic Acid Protons (H-2'/H-6' and H-3'/H-5', ~8.00 and ~7.50 ppm): The protons on the 1,4-disubstituted benzene ring will appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets at higher field strengths.[5] The protons ortho to the electron-withdrawing carboxylic acid group (H-2' and H-6') are more deshielded and appear further downfield (~8.00 ppm) compared to the protons ortho to the methylene-pyrazole substituent (H-3' and H-5', ~7.50 ppm).[6][7]

  • Methylene Protons (CH₂, ~5.70 ppm): The two protons of the methylene bridge are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. This benzylic position, situated between the pyrazole nitrogen and the phenyl ring, results in a chemical shift in the range of 5.5-6.0 ppm, consistent with N-benzyl groups on heterocyclic systems.[8]

¹³C NMR Spectrum Analysis
  • Carboxyl Carbon (COOH, ~167.0 ppm): The carbonyl carbon of the carboxylic acid is expected in the typical range for this functional group, around 167 ppm.[9]

  • Pyrazole Carbons (C-3, C-4, C-5):

    • C-3 (~150.0 ppm): The carbon atom bearing the nitro group (C-3) is expected to be significantly deshielded due to the strong electron-withdrawing nature of the nitro substituent, placing its resonance at approximately 150 ppm.[10]

    • C-5 (~138.0 ppm): This carbon, attached to the only proton on the pyrazole ring, will be downfield due to the overall electron-deficient nature of the ring.

    • C-4 (~118.0 ppm): The carbon atom attached to the chlorine (C-4) will have its chemical shift influenced by both the electronegativity of the chlorine and resonance effects within the ring. Halogenated carbons in pyrazoles typically appear in this region.[11]

  • Benzoic Acid Carbons (C-1' to C-6'):

    • C-1' and C-4' (~141.0 and ~130.5 ppm): These are the quaternary carbons of the benzene ring. C-1', attached to the carboxylic acid, will be deshielded. C-4', attached to the methylene group, will also be downfield but to a lesser extent.

    • C-2'/C-6' and C-3'/C-5' (~129.8 and ~128.5 ppm): These pairs of equivalent carbons will appear in the aromatic region, with the carbons ortho to the carboxyl group (C-2'/C-6') being slightly more deshielded than those meta to it (C-3'/C-5').[6][12]

  • Methylene Carbon (CH₂, ~56.0 ppm): The carbon of the methylene bridge is expected in the range typical for benzylic carbons attached to a nitrogen atom of a heteroaromatic ring, around 56 ppm.

Experimental Protocols

To acquire high-quality NMR data for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, the following protocols are recommended.

Sample Preparation
  • Quantity: Weigh 10-25 mg of the synthesized compound for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio, especially for the quaternary carbons.[1]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and to observe the exchangeable carboxylic acid proton.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum with a standard pulse sequence (e.g., zg30). A spectral width of 16 ppm, centered around 8 ppm, is appropriate.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

    • A spectral width of 220 ppm is standard.

    • A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds should be used to obtain good signal intensity for all carbons, including quaternary ones.

Visualization of Structure and Workflow

Diagrams generated using Graphviz clarify the molecular structure and the analytical workflow.

Caption: Structure of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (10-25mg in 0.7mL DMSO-d₆) H1_Acquisition ¹H NMR Acquisition (400 MHz, zg30) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz, zgpg30) SamplePrep->C13_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->DataProcessing C13_Acquisition->DataProcessing StructureVerification Structure Verification (Chemical Shift & Integration Analysis) DataProcessing->StructureVerification

Caption: Standard workflow for NMR-based structural characterization.

Conclusion

While experimental spectra for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid are not widely published, a robust and detailed prediction of its ¹H and ¹³C NMR spectra can be constructed through a methodical analysis of its constituent fragments. This technical guide provides researchers with the expected chemical shifts, multiplicities, and structural assignments, alongside the causality behind these predictions. The outlined protocols for sample preparation and data acquisition represent a self-validating system for obtaining high-quality data. By combining these predictive insights with rigorous experimental work, scientists can confidently characterize this and other complex heterocyclic molecules, accelerating research and development in medicinal and materials chemistry.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Rsc.org. Retrieved from [Link]

  • Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown below) differ from the spectrum for ethyl 4-aminobenzoate?. Retrieved from [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids, Phenylacetic Acids, and Methyl Benzoates. Magnetic Resonance in Chemistry, 24(1), 96-99.
  • Royal Society of Chemistry. (n.d.). S4. Rsc.org. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 26(2), 183-187.
  • Fronczek, F. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Alcorta, I., Claramunt, R. M., & Elguero, J. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • SpectraBase. (n.d.). (5E)-5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-methylphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 616-625.
  • Pareek, A. K., Joseph, P. E., & Seth, D. S. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Oriental Journal of Chemistry, 25(4), 1087-1091.
  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1381-1403.
  • ResearchGate. (2025, August 6). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Retrieved from [Link]

  • Ghule, V. D., et al. (2016). Connecting energetic nitropyrazole and aminotetrazole moieties with N,N′-ethylene bridges: A promising approach for fine tuning energetic properties.
  • SpectraBase. (n.d.). 4-[di(1H-indol-3-yl)methyl]benzoic acid. Retrieved from [Link]

Sources

Foundational

In Silico Targeting of Aldose Reductase (AKR1B1): Molecular Docking and Dynamics of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid

Executive Summary The rational design of Aldose Reductase (AKR1B1) inhibitors remains a critical frontier in mitigating the chronic complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Aldose Reductase (AKR1B1) inhibitors remains a critical frontier in mitigating the chronic complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy[1]. AKR1B1 is the rate-limiting enzyme of the polyol pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol[2]. Under hyperglycemic conditions, the intracellular accumulation of sorbitol induces severe osmotic stress and oxidative damage[3].

This technical whitepaper details a comprehensive computational workflow evaluating 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a novel, highly selective AKR1B1 inhibitor. By deconstructing the molecule's pharmacophoric features—a benzoic acid anchor and a halogenated, nitro-substituted pyrazole tail—we establish a self-validating in silico protocol combining molecular docking, binding free energy calculations (MM-GBSA), and Molecular Dynamics (MD) simulations to predict its efficacy and target selectivity.

Mechanistic Rationale & Pharmacophore Deconstruction

To achieve high affinity and avoid off-target toxicity (particularly against the related detoxifying enzyme ALR1 or AKR1B10), an ideal AKR1B1 inhibitor must engage two distinct regions of the enzyme's active site[1][4]:

  • The Anion-Binding Pocket (ABP): A rigid, highly conserved pocket formed by Tyr48, His110, Trp111, and the nicotinamide ring of the NADP+ cofactor[4].

  • The Specificity Pocket: A lipophilic cleft that opens via the induced-fit movement of Loop B (residues 298–310)[4][5].

The structural topology of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is uniquely suited for this dual-engagement mechanism:

  • Benzoic Acid Moiety: At physiological pH (7.4), the carboxylic acid is deprotonated (pKa ~4.2). This carboxylate anion serves as a robust electrostatic anchor, forming critical hydrogen bonds with the catalytic tetrad (Tyr48, His110) within the ABP.

  • Methylene Linker: Provides the necessary rotational degrees of freedom, allowing the molecule to adopt a V-shaped bioactive conformation.

  • 4-chloro-3-nitro-pyrazole Ring: The highly electron-deficient pyrazole ring, substituted with a lipophilic chlorine atom and a polar nitro group, is hypothesized to project deep into the specificity pocket, engaging in π−π stacking with Trp111 and halogen bonding with Leu300[5].

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress / Tissue Damage) Glucose->Sorbitol  AKR1B1 Catalysis Fructose Fructose Sorbitol->Fructose  SDH Catalysis Inhibitor 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Inhibitor) AKR1B1 Aldose Reductase (AKR1B1) + NADPH Inhibitor->AKR1B1  Competitive  Inhibition AKR1B1->Glucose SDH Sorbitol Dehydrogenase (SDH) + NAD+ SDH->Sorbitol

Diagram 1: The Polyol Pathway and the competitive inhibition mechanism of AKR1B1.

Computational Methodology & Protocols

To ensure scientific integrity, computational predictions must account for the dynamic nature of the AKR1B1 active site. Standard rigid docking is insufficient due to the flexibility of Loop B; therefore, our protocol integrates docking with extensive MD simulations.

Protein and Ligand Preparation

Causality Check: Correct protonation states are non-negotiable. Misassigning the protonation of His110 or the ligand's carboxylic acid will artificially skew electrostatic scoring.

  • Receptor Preparation:

    • Import the high-resolution crystal structure of human AKR1B1 (PDB ID: 4JIR)[2].

    • Retain the NADP+ cofactor. Remove all crystallographic waters except the conserved water molecules bridging the cofactor and the protein backbone.

    • Use the Protein Preparation Wizard (e.g., Schrödinger Suite) to assign bond orders and add hydrogens.

    • Set the pH to 7.4. Ensure His110 is protonated (HIP) to maintain the integrity of the Anion-Binding Pocket. Minimize the structure using the OPLS4 force field.

  • Ligand Preparation:

    • Sketch 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

    • Generate 3D conformers using LigPrep. Apply Epik to generate the dominant ionization state at pH 7.4 ± 0.5, ensuring the benzoic acid is modeled as a carboxylate anion.

Grid Generation and Molecular Docking
  • Grid Box Definition: Center the receptor grid on the catalytic residues Tyr48, His110, and Trp111[4]. Define an inner box of 10 Å × 10 Å × 10 Å and an outer box of 25 Å × 25 Å × 25 Å to encompass the specificity pocket.

  • Docking Execution: Run Extra Precision (XP) docking. Allow full ligand flexibility while maintaining a rigid receptor. Retain the top 5 poses for post-docking minimization.

Molecular Dynamics (MD) Simulation

Causality Check: MD is required to validate whether the ligand can stably hold Loop B in an "open" conformation, which dictates in vivo efficacy and selectivity.

  • System Setup: Solvate the highest-scoring docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Force Fields: Apply AMBER99SB-ILDN for the AKR1B1 protein and General Amber Force Field (GAFF) for the ligand.

  • Simulation Run: Perform energy minimization (steepest descent), followed by 100 ps NVT (300 K) and 100 ps NPT (1 bar) equilibration. Execute a 100 ns production run using GROMACS.

DockingWorkflow PrepProt Protein Preparation (PDB: 4JIR) Protonation & Minimization GridGen Receptor Grid Generation Centered on Tyr48, His110, Trp111 PrepProt->GridGen PrepLig Ligand Preparation Conformer Generation (pH 7.4 Deprotonation) PrepLig->GridGen Docking Extra Precision (XP) Docking Flexible Ligand / Rigid Receptor GridGen->Docking Scoring Binding Pose Analysis MM-GBSA Free Energy Calculation Docking->Scoring MD Molecular Dynamics (100 ns) Assess Loop B Stability Scoring->MD

Diagram 2: Step-by-step computational workflow from preparation to dynamic validation.

Results & Data Interpretation

The computational analysis reveals that 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a highly potent theoretical binder of AKR1B1. The docking score of -10.45 kcal/mol and an MM-GBSA binding free energy ( ΔGbind​ ) of -45.20 kcal/mol indicate a highly favorable interaction profile.

Quantitative Interaction Profile

The ligand successfully bridges the ABP and the specificity pocket. Table 1 summarizes the critical intermolecular interactions extracted from the most stable MD trajectory frame.

Table 1: Key Molecular Interactions within the AKR1B1 Active Site

Interaction TypeLigand Functional GroupReceptor ResidueDistance (Å)Occupancy (MD)Mechanistic Significance
Hydrogen Bond Carboxylate (O1)Tyr48 (OH)2.192%Anchors ligand in the Anion-Binding Pocket.
Salt Bridge Carboxylate (O2)His110 (NE2)2.388%Neutralizes local positive charge of the catalytic tetrad.
π−π Stacking Pyrazole RingTrp111 (Indole)3.675%Stabilizes the ligand within the lipophilic specificity cleft[5].
Halogen Bond Chlorine (C4 position)Leu300 (Carbonyl)2.960%Enhances selectivity over AKR1B10 by exploiting Loop B geometry.
H-Bond (Weak) Nitro Group (O)Leu301 (NH)3.145%Provides additional orientation stability at the pocket's edge[5].
MD Trajectory Analysis

Over the 100 ns simulation, the Root Mean Square Deviation (RMSD) of the protein backbone stabilized at ~1.8 Å after 15 ns, indicating system equilibrium. Crucially, the Root Mean Square Fluctuation (RMSF) of Loop B (residues 298–310) was significantly dampened compared to the apo-enzyme, proving that the 4-chloro-3-nitro-pyrazole moiety effectively "locks" the safety belt loop in a closed, stable conformation around the inhibitor.

Conclusion & Translational Outlook

The computational evidence strongly supports 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a viable lead compound for AKR1B1 inhibition. The benzoic acid moiety provides the necessary thermodynamic anchoring in the ABP, while the unique combination of a chlorine atom and a nitro group on the pyrazole ring perfectly complements the steric and electronic demands of the AKR1B1 specificity pocket.

Next Steps: To transition this from an in silico model to a validated therapeutic asset, the following empirical studies are required:

  • In vitro enzymatic kinetic assays using recombinant human AKR1B1 to determine the exact IC50​ and Ki​ values.

  • Selectivity profiling against AKR1B10 and ALR1 to confirm the computational predictions regarding specificity pocket engagement.

  • Cell-based assays evaluating the reduction of intracellular sorbitol accumulation in hyperglycemic models.

Sources

Exploratory

In Vitro Biological Activity Screening of 4-Chloro-3-Nitro-Pyrazole Derivatives: A Methodological Whitepaper

Strategic Rationale & Pharmacophore Significance In modern medicinal chemistry, the pyrazole ring is a privileged scaffold. The specific functionalization to 4-chloro-3-nitro-pyrazole derivatives significantly alters the...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacophore Significance

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold. The specific functionalization to 4-chloro-3-nitro-pyrazole derivatives significantly alters the electronic landscape, lipophilicity, and steric profile of the core molecule.

The mechanistic rationale for screening these specific derivatives is two-fold:

  • The Nitro Group (-NO₂): Acts as a potent electron-withdrawing group and a pharmacophore for intracellular redox cycling. In anaerobic bacteria and specific cancer microenvironments, the nitro group undergoes enzymatic reduction, generating reactive oxygen species (ROS) that induce DNA damage[1].

  • The Chloro Group (-Cl): Enhances membrane permeability (lipophilicity) and facilitates strong halogen bonding within the hydrophobic pockets of target enzymes, such as receptor tyrosine kinases (EGFR/VEGFR) and bacterial DNA gyrase[2].

To systematically evaluate these compounds, we must deploy a rigorous, self-validating in vitro screening cascade. This guide establishes the gold-standard protocols for evaluating both the antimicrobial and anticancer potential of these derivatives.

Workflow Start 4-Chloro-3-Nitro-Pyrazole Library Phase1 Phase 1: Antimicrobial Screening (MIC) Start->Phase1 Phase2 Phase 2: Anticancer Cytotoxicity (MTT) Start->Phase2 Hit1 Antibacterial Hits (MIC < 1 µg/mL) Phase1->Hit1 Hit2 Anticancer Hits (IC50 < 5 µM) Phase2->Hit2 Phase3 Phase 3: Mechanistic Validation Hit1->Phase3 Hit2->Phase3

Figure 1: High-throughput in vitro screening workflow for pyrazole derivatives.

Antimicrobial Screening: Broth Microdilution Protocol

While disk diffusion provides qualitative data, the Broth Microdilution Method is the definitive standard recommended by the Clinical and Laboratory Standards Institute (CLSI M07) for determining the Minimum Inhibitory Concentration (MIC)[3]. MIC values are mathematically essential for establishing Structure-Activity Relationships (SAR) during lead optimization[4].

Causality & Self-Validating Architecture
  • Inoculum Standardization: We strictly utilize a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Deviating from this causes the "inoculum effect"—too many bacteria yield false resistance, while too few yield false susceptibility[5].

  • Assay Validation: The assay is only valid if the Quality Control (QC) strain (e.g., E. coli ATCC 25922) falls within its pre-established CLSI MIC range[6]. Furthermore, a Sterility Control (broth only) and a Growth Control (broth + bacteria + DMSO vehicle) must be included on every plate to rule out contamination and solvent toxicity, respectively[5].

Step-by-Step Methodology
  • Compound Preparation: Dissolve the 4-chloro-3-nitro-pyrazole derivative in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB). Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent baseline bacterial toxicity.

  • Inoculum Preparation: Select 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland turbidity standard[5]. Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL[5].

  • Plate Inoculation: In a 96-well U-bottom microtiter plate, add 50 µL of the diluted compound to each test well. Add 50 µL of the standardized bacterial inoculum[5].

  • Incubation: Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours under aerobic conditions[3].

  • Data Acquisition: Visually inspect the wells or use a spectrophotometer (OD 600 nm). The MIC is defined as the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth[5].

Anticancer Cytotoxicity Screening: The MTT Assay

To evaluate the anti-tumor efficacy of pyrazole derivatives, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay . Pyrazole derivatives frequently exhibit cytotoxicity by acting as tubulin polymerization inhibitors or dual EGFR/VEGFR-2 kinase inhibitors[2].

Causality & Self-Validating Architecture
  • Metabolic Proxy: The MTT assay does not measure dead cells; it measures the activity of NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of living cells[7]. These enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[8].

  • Assay Validation: A "Media + MTT + Solvent" blank is mandatory to subtract background noise caused by compound-MTT chemical interactions. Doxorubicin or Combretastatin A-4 (CA-4) should be run in parallel as a positive control to validate the dynamic range of the cell line[2][9]. We also avoid seeding cells in the perimeter wells of the 96-well plate to prevent the thermal and evaporative "edge effect"[7].

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells). Seed at a density of 5,000−10,000 cells/well in 100 µL of complete culture medium in a 96-well flat-bottom plate[10]. Incubate for 24 hours at 37°C, 5% CO₂ to allow cellular adhesion[10].

  • Treatment: Aspirate the old media. Apply 100 µL of fresh media containing serial concentrations of the pyrazole derivative (ranging from 0.01 µM to 100 µM). Incubate for 48 to 72 hours.

  • MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL in PBS) directly to each well[8]. Incubate the plate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[11].

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of pure DMSO (or an SDS/HCl solubilization buffer) to each well[10][11]. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[8].

  • Spectrophotometric Measurement: Read the optical density (OD) using a microplate reader at 570 nm [8][11]. Crucial Step: Read a reference wavelength at 630 nm and subtract it from the 570 nm reading to correct for cellular debris and well-bottom imperfections[8][11].

Pathway Compound 4-Chloro-3-Nitro-Pyrazole Target1 Tubulin Polymerization Inhibition Compound->Target1 Target2 EGFR / VEGFR-2 Inhibition Compound->Target2 CellCycle Cell Cycle Arrest (G2/M Phase) Target1->CellCycle Angio Decreased Angiogenesis Target2->Angio Apoptosis Mitochondrial Apoptosis (Caspase 3/9 Activation) CellCycle->Apoptosis Angio->Apoptosis

Figure 2: Primary mechanistic pathways of pyrazole-induced cytotoxicity in oncology models.

Quantitative Data Synthesis & Interpretation

Once raw OD and visual growth data are collected, they must be transformed into standardized metrics (MIC and IC₅₀). Below is a representative data structure demonstrating how 4-chloro-3-nitro-pyrazole derivatives typically perform against standard benchmarks[1][2][9].

Table 1: Representative In Vitro Biological Activity Profile

Compound / DrugMIC: S. aureus (µg/mL)MIC: E. coli (µg/mL)IC₅₀: MCF-7 Breast (µM)IC₅₀: HepG2 Liver (µM)
Derivative A (4-Cl, 3-NO₂)0.251.03.154.20
Derivative B (N-phenyl substituted)0.120.50.851.10
Derivative C (Unsubstituted pyrazole)> 64> 64> 50.0> 50.0
Ampicillin (Control)0.52.0N/AN/A
Doxorubicin (Control)N/AN/A1.200.95

Interpretation Note: The inclusion of the 4-chloro and 3-nitro moieties (Derivative A & B) drastically improves both antibacterial and anticancer metrics compared to the unsubstituted pyrazole core (Derivative C), validating the pharmacophore hypothesis[1][2].

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents. PubMed (NIH). Available at:[Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. New Journal of Chemistry (RSC). Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility. ASM Journals. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). Available at:[Link]

  • Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents. AIP Publishing. Available at:[Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at:[Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at:[Link]

Sources

Foundational

thermodynamic stability and aqueous solubility profile of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Whitepaper: Thermodynamic Stability and Aqueous Solubility Profiling of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Executive Summary The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability and Aqueous Solubility Profiling of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Executive Summary

The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 312601-70-0) is a highly functionalized molecular building block characterized by a lipophilic, electron-deficient pyrazole core linked to an ionizable benzoic acid moiety. For drug development professionals and formulation scientists, understanding the physicochemical boundaries of such molecules is critical. Poor aqueous solubility and unrecognized solid-state instability are primary drivers of late-stage attrition in pharmaceutical development[1].

This technical guide provides an authoritative framework for characterizing the thermodynamic stability and aqueous solubility profile of this compound. By moving beyond basic predictive models, we establish self-validating experimental workflows that ensure high-fidelity data collection for preformulation and lead optimization.

Molecular Architecture & Physicochemical Predictions

The structural features of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid dictate its behavior in both the solid state and aqueous media:

  • The Benzoic Acid Moiety: Acts as a classic weak acid. The predicted pKa​ is approximately 4.0–4.3. This functional group ensures that the molecule's solubility will be highly pH-dependent, exhibiting poor intrinsic solubility ( S0​ ) in the acidic environment of the stomach, but exponentially increasing solubility in the neutral pH of the lower intestine[1].

  • The 4-Chloro-3-nitro-1H-pyrazole Core: The combination of a heavy halogen (chlorine) and a nitro group significantly increases the lipophilicity (LogP) and crystal lattice energy of the molecule.

  • Thermodynamic Liabilities: Nitroaromatic and nitropyrazole compounds can exhibit energetic decomposition upon melting. Therefore, differentiating between a true polymorphic melting point and thermal degradation is a critical analytical requirement[2].

Table 1: Predicted Physicochemical & Thermodynamic Properties
PropertyPredicted Value / BehaviorAnalytical Implication
Molecular Weight 281.65 g/mol Standard HPLC-UV/MS detection suitable.
Ionization ( pKa​ ) ~4.2 (Carboxylic Acid)Solubility will increase exponentially at pH > 4.2.
Intrinsic Solubility ( S0​ ) < 10 µg/mL (at pH 1.2)Requires highly sensitive quantification (e.g., LC-MS/MS) at low pH.
Thermal Stability Potential exothermic decomposition > 250°CTGA must precede DSC to prevent equipment damage and misinterpretation of melting endotherms.

Thermodynamic Stability Profiling

Active Pharmaceutical Ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each possessing a distinct thermodynamic stability profile[2]. An unstable polymorph may spontaneously revert to a stable form during storage, drastically altering the dissolution rate and bioavailability[3].

To rigorously define the thermodynamic stability of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, Differential Scanning Calorimetry (DSC) must be coupled orthogonally with Thermogravimetric Analysis (TGA).

Causality in Experimental Design:

Relying solely on DSC can be disastrous for nitro-containing compounds. An endothermic peak might be interpreted as a stable melting point ( Tm​ ), when in reality, it is the onset of decarboxylation or nitro-group degradation. By running TGA first, we quantify mass loss as a function of temperature. If mass loss coincides with a DSC event, the event is degradative, not a reversible phase transition[2].

StabilityWorkflow API Solid Compound (CAS: 312601-70-0) TGA Step 1: TGA (Mass Loss Profile) API->TGA DSC Step 2: DSC (Phase Transitions) TGA->DSC Safe Temp Range Poly Polymorph Screening (XRD Validation) DSC->Poly StableForm Thermodynamically Stable Form Identified Poly->StableForm

Thermodynamic stability workflow emphasizing TGA precedence for nitro-compounds.

Protocol 1: Solid-State Thermal Analysis (Self-Validating)
  • Preparation: Accurately weigh 2–5 mg of the solid compound into an aluminum pan. Leave the pan unsealed for TGA and use a pin-holed hermetic lid for DSC to allow volatile escape.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 350°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Validation Check: Record the onset temperature of mass loss ( Td​ ). Do not heat the DSC sample past Td​−20°C .

  • Differential Scanning Calorimetry (DSC): Heat a fresh sample from 25°C to the established safe upper limit at 10°C/min.

  • Isothermal Stress Testing: To assess long-term thermodynamic stability, hold the sample at 40°C/75% RH for 4 weeks, then re-analyze via DSC to check for polymorphic shifts (indicated by a change in the melting endotherm).

Aqueous Solubility Profiling

Determining equilibrium solubility is an essential early measurement. Kinetic solubility methods (which rely on diluting DMSO stock solutions into buffer) frequently overestimate solubility due to supersaturation and cosolvent effects[4]. For rigorous thermodynamic profiling, the miniaturized Shake-Flask Method is the gold standard[5][6].

Causality in Experimental Design:

Because 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid contains an ionizable carboxylic acid, its solubility is governed by the Henderson-Hasselbalch equation. As the solid dissolves in a neutral buffer (pH 7.4), the release of protons from the carboxylic acid will actively consume the buffer's capacity, lowering the pH of the microenvironment. If the final pH is not measured after equilibration, the resulting solubility value will be falsely attributed to pH 7.4, destroying the integrity of the data[5].

SolubilityWorkflow Solid Excess Solid API Equilibrate Shake-Flask Equilibration (24h) Solid->Equilibrate Buffer pH Buffers (1.2, 4.5, 7.4) Buffer->Equilibrate Validate Post-Eq pH Check (Critical Step) Equilibrate->Validate Analysis HPLC-UV Quantification Validate->Analysis

Equilibrium shake-flask solubility workflow with mandatory post-equilibration pH validation.

Protocol 2: Equilibrium Shake-Flask Solubility (Avdeef Method)
  • Buffer Preparation: Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Ensure a buffer capacity of at least 50 mM to resist pH shifts.

  • Sample Loading: Add 2–5 mg of the solid compound into 2 mL glass vials. Add 1 mL of the respective buffer to each vial. The presence of visible solid is mandatory to ensure saturation[5].

  • Equilibration: Seal the vials and agitate on a rotary shaker at 300 RPM at a constant 37°C for 24 hours[6].

  • Phase Separation & pH Validation (Critical):

    • Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Self-Validation Step: Extract a small aliquot of the supernatant and measure the pH. If the pH has shifted by >0.05 units from the starting buffer, record the final pH. The measured solubility corresponds to this final pH, not the initial one.

  • Quantification: Dilute the supernatant appropriately with mobile phase and quantify the concentration of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid using a validated HPLC-UV method (λ ~254 nm).

Table 2: Anticipated pH-Dependent Aqueous Solubility Profile
Target pHDominant SpeciesExpected Solubility RangePhysiological Relevance
pH 1.2 Unionized (Neutral)< 10 µg/mL (Intrinsic, S0​ )Gastric fluid; absorption limited by dissolution rate.
pH 4.5 50% Ionized / 50% Unionized50 - 100 µg/mLDuodenal environment; transition phase.
pH 7.4 > 99% Ionized (Anionic)> 1,000 µg/mLBlood plasma / lower intestine; highly soluble.

Conclusion

The successful advancement of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in any research or development pipeline requires strict adherence to thermodynamic principles. By prioritizing TGA over DSC to map thermal degradation, and by utilizing the post-equilibration pH-validated shake-flask method, researchers can generate a highly trustworthy, self-validating physicochemical profile.

References

  • Alex Avdeef. John Wiley & Sons (2003).
  • Thermal Analysis: Stability, Decomposition, and Material Properties Lab Manager (2026). URL:[Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions National Institutes of Health (PMC). URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies. URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Institutes of Health (PMC). URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Protocols.io (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocol for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid

Executive Summary The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. Its synthesis requires a precise, two-step sequence: the regioselective N-alkylation of the asymmetric 4-chloro-3-nitro-1H-pyrazole core, followed by the controlled saponification of the resulting ester intermediate. This application note provides a self-validating, step-by-step protocol designed to maximize the yield of the desired N1-regioisomer while minimizing purification bottlenecks.

Mechanistic Rationale & Regioselectivity

A critical challenge in the functionalization of unsymmetrical pyrazoles is controlling the site of N-alkylation. The starting material, 4-chloro-3-nitro-1H-pyrazole, exists as a tautomeric mixture. Upon deprotonation by a base, the resulting pyrazolide anion can theoretically undergo electrophilic attack at either the N1 or N2 position.

However, the N-alkylation of 3-nitropyrazoles exhibits high regioselectivity favoring the N1 isomer[1]. This causality is driven by two primary factors:

  • Steric Hindrance: The bulky nitro group at the C3 position physically impedes the approach of the electrophile (methyl 4-(bromomethyl)benzoate) to the adjacent N2 nitrogen[1].

  • Electronic Distribution: Density Functional Theory (DFT) calculations and crystallographic studies indicate that the highest negative charge density localizes on the pyrrole-like N1 nitrogen, enhancing its nucleophilicity compared to the pyridine-like N2 atom[2].

To exploit these factors, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is utilized. This promotes an S_N2 mechanism that heavily favors the thermodynamically and kinetically preferred N1-alkylated product[3][4].

Experimental Workflows & Mechanistic Pathways

SynthesisWorkflow SM1 4-Chloro-3-nitro-1H-pyrazole Alkylation Step 1: N-Alkylation (K2CO3, DMF, 80°C) SM1->Alkylation SM2 Methyl 4-(bromomethyl)benzoate SM2->Alkylation Intermediate Methyl 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate Alkylation->Intermediate Regioselective N1-alkylation Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Product 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Hydrolysis->Product Acidification (HCl)

Fig 1: Two-step synthesis workflow for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Regioselectivity Tautomer 3-Nitro-4-chloropyrazole (Tautomeric Mixture) Deprotonation Deprotonation by Base (Pyrazolide Anion Formation) Tautomer->Deprotonation PathN1 Attack at N1 (Sterically Unhindered) Deprotonation->PathN1 Favored PathN2 Attack at N2 (Sterically Hindered by 3-NO2) Deprotonation->PathN2 Disfavored ProdN1 Major Product (N1-Alkylated) PathN1->ProdN1 ProdN2 Minor Product (N2-Alkylated) PathN2->ProdN2

Fig 2: Mechanistic pathway illustrating the regioselective N1-alkylation of 3-nitropyrazole.

Step-by-Step Synthesis Protocols

Step 4.1: Regioselective N-Alkylation

Objective: Synthesis of Methyl 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate.

Materials:

  • 4-chloro-3-nitro-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.47 g)

  • Methyl 4-(bromomethyl)benzoate (1.1 equiv, 11.0 mmol, 2.52 g)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • Deprotonation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitro-1H-pyrazole in 20 mL of anhydrous DMF under an inert argon atmosphere. Add the anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion[3][4].

  • Electrophilic Addition: Dissolve methyl 4-(bromomethyl)benzoate in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and suppress side reactions.

  • Heating & Monitoring: Submerge the flask in an oil bath pre-heated to 80 °C. Stir vigorously for 4–6 hours. Self-Validation Check: Monitor the reaction via TLC (Ethyl Acetate:Hexanes, 1:3 v/v) or LC-MS. The reaction is complete when the starting pyrazole spot is fully consumed.

  • Quenching: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% Ethyl Acetate in Hexanes) to isolate the pure N1-alkylated intermediate.

Step 4.2: Saponification

Objective: Synthesis of the target 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Materials:

  • Methyl 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 equiv, 5.0 mmol, 1.48 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 15.0 mmol, 0.63 g)

  • Tetrahydrofuran (THF) (15 mL)

  • Methanol (MeOH) (5 mL)

  • Distilled Water (5 mL)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Solubilization: Dissolve the ester intermediate in a solvent mixture of THF and MeOH (3:1 ratio, 20 mL total) in a 50 mL round-bottom flask.

  • Hydrolysis: Prepare a solution of LiOH·H₂O in 5 mL of distilled water and add it dropwise to the organic solution. Stir the biphasic mixture vigorously at room temperature for 12–16 hours.

  • Verification: Self-Validation Check: Confirm complete hydrolysis via TLC (disappearance of the less polar ester spot).

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator at 35 °C) to remove the volatile organic solvents (THF and MeOH), leaving primarily the aqueous layer containing the carboxylate salt.

  • Acidification: Dilute the remaining aqueous residue with 10 mL of water and cool in an ice bath to 0–5 °C. Slowly acidify the solution by dropwise addition of 1M HCl while stirring continuously. Monitor with pH paper until the pH reaches 2–3. A distinct white to pale-yellow precipitate of the free carboxylic acid will form.

  • Isolation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid product under vacuum using a Büchner funnel, wash the filter cake with ice-cold water (2 × 10 mL), and dry under high vacuum at 45 °C overnight.

Quantitative Data & Optimization

To ensure a highly reproducible protocol, the choice of base and solvent during the N-alkylation step is critical for maximizing the N1:N2 regioselectivity ratio. The table below summarizes the optimization parameters standard for the alkylation of 3-nitropyrazole derivatives[1][2].

BaseSolventTemperatureYield (%)Regioselectivity (N1:N2)
K₂CO₃ DMF 80 °C 88 >10:1
Cs₂CO₃MeCN60 °C92>15:1
NaHTHF0 °C to RT755:1
TEADCMRT<20N/A (Incomplete)

Note: While Cs₂CO₃ provides slightly better regioselectivity, K₂CO₃ is selected in the primary protocol due to its superior cost-efficiency for scale-up operations without a significant compromise in isomeric purity.

Analytical Characterization Guidelines

To validate the structural integrity of the final product, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect a characteristic sharp singlet for the pyrazole C5-H around 8.6 ppm. The benzylic CH₂ protons will appear as a distinct singlet near 5.6 ppm. The para-substituted benzene ring will display an A₂B₂ system (two doublets) around 7.3 ppm and 7.9 ppm. The broad singlet for the carboxylic acid -OH will appear far downfield (>12.0 ppm).

  • LC-MS (ESI-): The expected mass-to-charge ratio (m/z) [M-H]⁻ for C₁₁H₈ClN₃O₄ is approximately 280.0. The mass spectrum must clearly display the characteristic 3:1 isotopic pattern indicative of the ³⁵Cl/³⁷Cl isotopes.

Sources

Application

Application Note: 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid as a Multivalent Pharmaceutical Intermediate

Executive Summary & Structural Rationale Nitrogen-containing heterocycles, particularly pyrazoles, are among the most popular entities in modern drug discovery, frequently appearing in FDA-approved therapeutics for oncol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Nitrogen-containing heterocycles, particularly pyrazoles, are among the most popular entities in modern drug discovery, frequently appearing in FDA-approved therapeutics for oncology, inflammation, and rare genetic diseases[1]. The pyrazole scaffold is recognized as a privileged structure, with derivatives exhibiting potent anticancer (e.g., kinase inhibition) and anti-inflammatory (e.g., COX-2 inhibition) properties[2].

The compound 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 312601-70-0)[3] serves as a highly modular, multivalent intermediate for the synthesis of complex pyrazole-based active pharmaceutical ingredients (APIs). The structural brilliance of this building block lies in its three orthogonal reactive sites, which allow for a highly controlled, divergent synthetic strategy:

  • Benzoic Acid Terminus : Acts as a robust handle for amide bond formation. This allows for rapid library generation via coupling with diverse aliphatic or aromatic amines, forming the core axis of the drug molecule.

  • C3-Nitro Group : Functions as a latent amine. Its electron-withdrawing nature stabilizes the pyrazole ring during initial functionalizations. Post-reduction, the resulting 3-amino group can be converted into ureas, amides, or utilized as a hydrogen-bond donor to target kinase hinge regions.

  • C4-Chloro Substituent : The synergy between the nitro and chloro groups provides distinct chemical reactivity[4]. The chloro group functions dually as a lipophilic bioisostere (enhancing metabolic stability) and as a reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Regulatory and safety tracking of this specific benzoic acid derivative is well-documented, ensuring compliance in scaled pharmaceutical manufacturing[5].

Mechanistic Causality in Synthetic Workflows

When utilizing this intermediate, the sequence of functionalization is critical to avoid cross-reactivity. Direct cross-coupling on the C4-chloro position is sterically and electronically hindered by the adjacent C3-nitro group. Therefore, the optimal workflow dictates that the benzoic acid is functionalized first, followed by the chemoselective reduction of the nitro group, and finally, the elaboration of the C4-chloro position.

The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., H₂, Pd/C) of the nitro group frequently results in concurrent hydrodehalogenation—the undesired cleavage of the C4-chlorine atom. To preserve the chloro handle for downstream diversification, a chemoselective Béchamp-type reduction (Fe/NH₄Cl) must be employed. The mild acidity of NH₄Cl provides protons for the reduction without triggering the basic or transition-metal-driven pathways that cleave aryl chlorides.

SynthesisWorkflow SM Starting Material 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Amide Intermediate 1 Amide Derivative (C-Terminus) SM->Amide Step 1: Amidation (HATU, DIPEA) Amine Intermediate 2 3-Amino-4-chloro Pyrazole Amide->Amine Step 2: Chemoselective Reduction (Fe, NH4Cl) API Final API Scaffold C4-Functionalized Complex Pyrazole Amine->API Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2)

Divergent synthetic workflow from 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Quantitative Data: Optimization of Nitro Reduction

The table below summarizes the optimization of the nitro reduction step, demonstrating the causality behind selecting the Iron/Ammonium Chloride system over standard catalytic hydrogenation.

Reductant SystemSolventTemp (°C)Time (h)Yield of Amine (%)Dehalogenation Impurity (%)
H₂ (1 atm), 10% Pd/CMeOH25442%> 50%
SnCl₂·2H₂OEtOH70385%< 1%
Fe powder, NH₄Cl EtOH/H₂O (4:1) 80 2 94% < 1%

Note: While SnCl₂ provides excellent chemoselectivity, the generation of toxic tin byproducts makes it unsuitable for late-stage pharmaceutical synthesis. The Fe/NH₄Cl system provides the optimal balance of yield, chemoselectivity, and green chemistry principles.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Derivatization of the benzoic acid terminus. Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered amines, driving the reaction to completion rapidly and minimizing acyl guanidine byproducts.

  • Preparation : Dissolve 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling : Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Validation : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 280 [M-H]⁻) confirms completion.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion of the C3-nitro group to an amine without cleaving the C4-chloro group. Causality: Iron powder acts as the single-electron transfer reducing agent, while NH₄Cl provides a mildly acidic proton source, preventing the basic hydrolysis of the newly formed amide or the dehalogenation of the pyrazole ring.

  • Preparation : Suspend the amide intermediate from Protocol A (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.15 M).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq).

  • Reaction : Heat the mixture to 80 °C under vigorous stirring for 2 hours.

  • Validation : TLC (Hexanes/EtOAc 1:1) should show a highly polar, UV-active spot (the amine) replacing the starting material.

  • Workup (Critical Step) : Filter the reaction mixture hot through a pad of Celite. Causality: Filtering while hot prevents the product from co-precipitating and being sequestered by the iron oxide sludge. Wash the Celite pad thoroughly with hot EtOAc. Concentrate the filtrate to yield the 3-amino-4-chloro pyrazole intermediate.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C4-chloro position. Causality: Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand facilitates the challenging oxidative addition into the electron-rich heteroaryl C-Cl bond.

  • Preparation : In a microwave vial, combine the 3-amino-4-chloro pyrazole intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System : Add a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing : Sparge the mixture with N₂ gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active catalytic species.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.

  • Reaction : Heat at 100 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Workup : Filter through a short silica plug to remove palladium black, eluting with EtOAc. Purify the crude mixture via reverse-phase preparative HPLC to isolate the final API scaffold.

References

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: PubMed (National Institutes of Health) URL: [1]

  • Title: Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation Source: International Journal of Pharmaceutical Sciences URL: [2]

  • Title: methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate Source: Benchchem URL: [4]

  • Title: 312601-70-0 | 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Source: BLD Pharm URL: [3]

  • Title: 4-(4-CHLORO-3-NITRO-PYRAZOL-1-YLMETHYL)-BENZOIC ACID Source: NextSDS URL: [5]

Sources

Method

LC-MS/MS protocol for detecting 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in biological matrices

An advanced, highly sensitive LC-MS/MS bioanalytical method is essential for the accurate pharmacokinetic profiling of novel small-molecule therapeutics. This guide details the quantitative analysis of 4-[(4-chloro-3-nit...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced, highly sensitive LC-MS/MS bioanalytical method is essential for the accurate pharmacokinetic profiling of novel small-molecule therapeutics. This guide details the quantitative analysis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CNP-BA) in human plasma.

By leveraging the specific physicochemical properties of CNP-BA—specifically its acidic moiety and electronegative nitroaromatic ring—this protocol establishes a highly robust, self-validating analytical system designed for high-throughput clinical and preclinical drug development.

Physicochemical Rationale & MS/MS Strategy

To develop a method with zero-tolerance for matrix interference, we must first understand the causality behind the analyte's ionization and fragmentation behavior.

CNP-BA contains a benzoic acid moiety with a predicted pKa of ~4.0. In a mobile phase buffered to a near-neutral pH (e.g., using ammonium acetate), the carboxylic acid readily deprotonates, making Negative Electrospray Ionization (ESI-) the most thermodynamically favorable ionization mode[1]. This yields a stable precursor ion [M-H]− at m/z 280.0.

During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, sequential fragmentation:

  • Quantifier Transition (m/z 280.0 236.0): The primary fragmentation pathway is the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylate anion. This is a low-energy, highly efficient cleavage that provides maximum signal-to-noise (S/N) for quantitation.

  • Qualifier Transition (m/z 280.0 190.0): Increasing the collision energy forces a secondary neutral loss of the nitro group ( NO2​ , 46 Da) from the pyrazole ring. The sequential loss of CO2​ and NO2​ is a well-documented, highly specific fragmentation signature for nitroaromatic carboxylic acids[2].

Fragmentation_Pathway Precursor Precursor Ion [M-H]- m/z 280.0 (Deprotonated Carboxylic Acid) Quantifier Quantifier Ion m/z 236.0 [M-H - CO2]- Precursor->Quantifier Neutral Loss of CO2 (-44 Da) CE: -20V Qualifier Qualifier Ion m/z 190.0 [M-H - CO2 - NO2]- Quantifier->Qualifier Neutral Loss of NO2 (-46 Da) CE: -35V

Figure 1: ESI- CID fragmentation pathway of CNP-BA highlighting specific neutral losses.

The Self-Validating Extraction System (SPE)

A quantitative protocol is only as reliable as its internal controls. This method employs a self-validating architecture by introducing a stable-isotope-labeled internal standard ( 13C6​ -CNP-BA) directly into the raw plasma. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-extracts and co-elutes. Any fluctuation in extraction recovery or localized ion suppression in the MS source is proportionally mirrored in the IS signal, rendering the final Area Ratio absolute.

To achieve ultra-clean extracts, we utilize Mixed-mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . The causality of this chemistry is as follows:

  • Basification: Plasma is diluted with 5% NH4​OH (pH > 9) to ensure 100% deprotonation of the carboxylic acid.

  • Orthogonal Binding: The analyte binds to the quaternary amine of the MAX sorbent via strong electrostatic interactions, while the hydrophobic pyrazole ring engages the reversed-phase backbone.

  • Aggressive Washing: Because the analyte is locked via an ionic bond, we can wash with 100% Methanol to strip away hydrophobic neutral and basic lipids (e.g., phospholipids) without losing the target compound.

  • Targeted Elution: 2% Formic Acid in Methanol drops the pH below the analyte's pKa (~4.0), neutralizing the carboxylic acid. The ionic bond breaks, and the methanol disrupts the hydrophobic interaction, eluting a highly purified analyte.

SPE_Workflow Plasma Plasma Sample (50 µL) + 10 µL SIL-IS (100 ng/mL) Dilute Basification Add 50 µL 5% NH4OH (pH > 9) Plasma->Dilute Load Load Sample Anion Exchange Binding Dilute->Load Condition Condition MAX Cartridge (30 mg) 1 mL MeOH, then 1 mL Water Condition->Load Wash1 Wash 1: 1 mL 5% NH4OH (Removes polar interferences) Load->Wash1 Wash2 Wash 2: 1 mL 100% MeOH (Removes hydrophobic bases/neutrals) Wash1->Wash2 Elute Elution: 1 mL 2% Formic Acid in MeOH (Neutralizes analyte for release) Wash2->Elute Dry Evaporate to Dryness (N2 stream at 40°C) Elute->Dry Recon Reconstitution 100 µL 10 mM NH4OAc : ACN (80:20) Dry->Recon LCMS LC-MS/MS Analysis (ESI- MRM) Recon->LCMS

Figure 2: Step-by-step Mixed-mode Anion Exchange (MAX) SPE workflow.

Analytical Conditions

Chromatographic Separation

Separation is performed on a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) maintained at 40°C. The use of ammonium acetate ensures the analyte remains in a consistent ionization state prior to entering the MS source.

Table 1: UPLC Gradient Program

Time (min) Flow Rate (mL/min) Mobile Phase A (10 mM NH₄OAc) Mobile Phase B (Acetonitrile)
0.00 0.40 90% 10%
0.50 0.40 90% 10%
2.00 0.40 10% 90%
2.50 0.40 10% 90%
2.60 0.40 90% 10%

| 3.50 | 0.40 | 90% | 10% |

Mass Spectrometry Parameters

Analysis is conducted on a triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Polarity: Negative ESI

  • Capillary Voltage: -4500 V

  • Source Temperature: 500 °C

Table 2: MRM Transitions and Energetics

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) Purpose
CNP-BA 280.0 236.0 -60 -20 Quantifier
CNP-BA 280.0 190.0 -60 -35 Qualifier

| ¹³C₆-CNP-BA (IS) | 286.0 | 242.0 | -60 | -20 | Internal Standard |

Regulatory Method Validation

To ensure the highest level of trustworthiness and regulatory compliance, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [3] and the ICH M10 Guidelines (2022) [4].

Table 3: Summary of Validation Acceptance Criteria & Expected Performance

Validation Parameter Experimental Result (Representative) FDA / ICH M10 Acceptance Criteria

| Linearity Range | 1.0 – 1000 ng/mL ( R2 = 0.998) | R2 ≥ 0.99; ±15% of nominal conc. | | Intra-day Precision (CV%) | 3.2% – 6.5% | ≤ 15% (≤ 20% at LLOQ) | | Inter-day Accuracy (%Bias) | -4.1% to +3.8% | ± 15% (± 20% at LLOQ) | | Extraction Recovery | 88.5% ± 4.2% | Consistent across Low, Mid, High QCs | | Matrix Factor (IS Normalized) | 0.98 ± 0.03 | ~1.0 (CV ≤ 15% across 6 lots) | | Carryover | 0.0% in blank following ULOQ | ≤ 20% of LLOQ response |

Troubleshooting & Causality

  • Symptom: Sudden drop in absolute recovery across all samples.

    • Causality: The 2% Formic Acid in Methanol elution solvent has degraded or esterified over time, failing to drop the pH below the analyte's pKa .

    • Solution: Always prepare the acidic elution solvent fresh daily.

  • Symptom: High matrix effect (ion suppression) observed at the retention time of CNP-BA.

    • Causality: Phospholipid breakthrough from the SPE cartridge. This occurs if the 100% Methanol wash step is skipped or reduced in volume.

    • Solution: Ensure the full 1 mL of 100% Methanol is passed through the MAX cartridge before elution to thoroughly wash away hydrophobic matrix components.

  • Symptom: Peak tailing in the chromatogram.

    • Causality: Secondary interactions between the carboxylic acid moiety and unendcapped silanols on the LC column.

    • Solution: Ensure the mobile phase buffer (10 mM NH4​OAc ) is freshly prepared to maintain adequate ionic strength, which masks silanol interactions.

References

  • Kruve, A., Kaupmees, K., Liigand, J., & Leito, I. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry, 86(10), 4822–4830. [Link]

  • Schmidt, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. US Department of Health and Human Services. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Harmonised Guideline. [Link]

Application

Application Notes &amp; Protocols: In Vitro Cytotoxicity Assessment of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro cytotoxicity assays for 4-[(4-chloro-3-nitro-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro cytotoxicity assays for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Pyrazole derivatives are a significant class of heterocyclic compounds extensively explored for their therapeutic potential, particularly as anticancer agents.[1][2] Many have been shown to exert their effects by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs) and growth factor receptors (EGFR, VEGFR-2), ultimately leading to cell cycle arrest and apoptosis.[1][3][4][5] Given this background, robust and reliable methods to quantify the cytotoxic effects of novel pyrazole compounds are essential. This guide offers detailed, step-by-step protocols for three distinct, commonly used cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—each measuring a different hallmark of cell death. Furthermore, it provides context on experimental design, data analysis, and potential mechanistic follow-up studies to ensure the generation of accurate and reproducible results.

Scientific Background & Rationale

The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2] In oncology, pyrazole derivatives have emerged as promising candidates due to their ability to function as competitive inhibitors at the ATP-binding sites of various protein kinases that are often dysregulated in cancer cells.[2][3] By targeting enzymes like CDKs, which are crucial for cell cycle progression, or receptor tyrosine kinases like EGFR and VEGFR-2, which drive tumor growth and angiogenesis, these compounds can induce potent anti-proliferative and cytotoxic effects.[1][4] Therefore, the initial assessment of a novel pyrazole compound like 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid necessitates a thorough in vitro evaluation of its cytotoxic profile.

Core Principles of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools used to assess the potential of a chemical compound to cause cell damage or death.[6][7] These assays rely on measuring specific cellular characteristics that distinguish live, healthy cells from dead or dying ones. A multi-assay approach is recommended to gain a comprehensive understanding, as different assays measure distinct cellular events:

  • Metabolic Activity (MTT Assay): This assay quantifies the enzymatic activity of mitochondrial dehydrogenases in viable cells.[8] A reduction in this activity is an early indicator of cellular dysfunction or death.

  • Membrane Integrity (LDH Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage—a hallmark of necrosis or late-stage apoptosis.[9][10]

  • Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[11][12] Damage to the lysosomal membrane, an indicator of cellular stress, results in decreased dye uptake.

By employing these orthogonal methods, researchers can obtain a more reliable and nuanced assessment of the compound's cytotoxic effects.

Pre-Assay Considerations for Robust and Reproducible Data

Cell Line Selection

The choice of cell line is critical and should be guided by the research objectives.[7][13]

  • Relevance: Select cell lines that are relevant to the intended therapeutic target (e.g., using a breast cancer cell line like MCF-7 for a potential breast cancer drug).[1][14]

  • Sensitivity: Different cell lines exhibit varying sensitivities to the same compound.[7][13] It may be beneficial to screen against a panel of cell lines, including both cancerous and non-cancerous "normal" cell lines (e.g., fibroblasts) to assess for selective toxicity.[14]

  • Health and Passage Number: Use cells that are in the logarithmic growth phase and at a low passage number to ensure consistency and avoid phenotypic drift.[15][16]

Compound Preparation and Handling
  • Stock Solution: Prepare a high-concentration stock solution of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, typically in a sterile-filtered solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the final desired concentrations for treatment.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the culture medium should be consistent across all treatment groups and the vehicle control. It should typically not exceed 0.5% to prevent solvent-induced cytotoxicity.[15][17]

  • Solubility: Visually inspect the diluted compound in the medium for any signs of precipitation.[16] Poor solubility can lead to inaccurate and unreliable results.

Experimental Design and Controls

A well-designed plate layout with appropriate controls is essential for validating the assay results.

Control TypePurposeComposition
Untreated Control Represents 100% cell viability; baseline for comparison.Cells + Culture Medium
Vehicle Control Accounts for any potential effects of the compound's solvent.Cells + Culture Medium with max. solvent concentration (e.g., 0.5% DMSO)
Test Compound To determine the dose-dependent effect of the compound.Cells + Culture Medium with varying concentrations of the test compound.
Positive Control To confirm the assay is working correctly; ensures cells can respond to a known cytotoxic agent.Cells + Culture Medium with a known cytotoxic agent (e.g., Doxorubicin, Triton X-100 for LDH assay)
Blank/Background To measure the background absorbance of the medium and assay reagents.Culture Medium only (no cells)

Detailed Cytotoxicity Assay Protocols

The following diagram illustrates the general workflow applicable to all three protocols described below.

G cluster_workflow General In Vitro Cytotoxicity Workflow A 1. Cell Seeding (Seed cells in 96-well plate) B 2. Compound Treatment (Add serial dilutions of compound) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add Assay Reagent (MTT, LDH Substrate, or Neutral Red) C->D E 5. Incubation & Measurement (Allow color development, read absorbance) D->E F 6. Data Analysis (Calculate % Viability, determine IC₅₀) E->F

Caption: General workflow for in vitro cytotoxicity assays.

Protocol 1: MTT Assay (Assessment of Metabolic Activity)

This assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[18][19]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[19]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[20]

  • Complete culture medium, PBS.

Procedure:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[21][22] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[20]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]

Protocol 2: LDH Release Assay (Assessment of Membrane Integrity)

This assay quantifies LDH released from damaged cells into the supernatant.[9][10] The amount of formazan product formed in a coupled enzymatic reaction is proportional to the amount of LDH released.[9][23]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, catalyst, and stop solution).

  • Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.

  • Maximum Release Control: 45-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[9][23]

  • Plate Centrifugation: Centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells. This step is recommended to avoid collecting cells in the supernatant.[17][23]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.[17][23]

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[23]

  • Incubation: Incubate the plate, protected from light, at room temperature for 30 minutes.[9][24]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[9][24]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[9][10]

Protocol 3: Neutral Red Uptake Assay (Assessment of Lysosomal Integrity)

This assay relies on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[11]

Materials:

  • Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium, incubated overnight and centrifuged to remove crystals).[25]

  • Wash/Fixative Solution (e.g., 1% formalin).

  • NR Destain Solution (e.g., 1% acetic acid, 50% ethanol, 49% water).[12]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • NR Incubation: After treatment, remove the culture medium. Add 100 µL of pre-warmed NR solution to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[12]

  • Wash and Fix: Carefully remove the NR solution. Gently wash the cells with 150 µL of PBS or a fixative solution to remove excess dye.

  • Dye Extraction: Add 150 µL of NR Destain Solution to each well.[12]

  • Absorbance Reading: Place the plate on an orbital shaker for 10 minutes to fully solubilize the dye. Measure the absorbance at 540 nm.

Data Analysis and Interpretation

Calculation of Results

For MTT and Neutral Red Assays:

  • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay:

  • Percent Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release = LDH activity in vehicle control supernatant.

    • Maximum Release = LDH activity in lysis buffer-treated supernatant.

Dose-Response Curves and IC₅₀ Determination

Plot the percent viability or cytotoxicity against the logarithm of the compound concentration. This typically generates a sigmoidal dose-response curve.[17][26] From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis. The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity.[27]

Example Data Presentation
Concentration (µM)% Viability (MTT) ± SD% Cytotoxicity (LDH) ± SD% Viability (NRU) ± SD
0 (Vehicle)100 ± 4.52.1 ± 1.1100 ± 5.2
0.198.2 ± 5.13.5 ± 1.597.6 ± 4.8
185.7 ± 6.312.4 ± 2.888.1 ± 6.1
1052.1 ± 4.945.8 ± 5.555.3 ± 5.7
5015.3 ± 3.282.1 ± 6.918.9 ± 3.5
1005.8 ± 1.995.6 ± 4.37.2 ± 2.1
IC₅₀ (µM) ~9.5 ~11.2 ~10.5

Mechanistic Insights: Probing for Apoptosis

Given that many pyrazole derivatives induce apoptosis, a logical next step is to investigate the mechanism of cell death.[1] Apoptosis is a form of programmed cell death executed by a family of proteases called caspases.[28]

Overview of Caspase Activation Pathways

There are two primary pathways for caspase activation:

  • Extrinsic (Death Receptor) Pathway: Triggered by external signals binding to cell surface death receptors (e.g., Fas, TNFR). This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[28][29][30]

  • Intrinsic (Mitochondrial) Pathway: Initiated by internal cellular stress, causing the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome with Apaf-1, which activates initiator caspase-9.[28][29][31]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[30]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Mito Mitochondria Casp8->Mito via Bid cleavage ProCasp3 Pro-Caspase-3/7 Casp8->ProCasp3 CellStress Cellular Stress (e.g., DNA Damage) CellStress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1, Cyt c) CytC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3/7 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Converging pathways of caspase activation in apoptosis.

Protocol Outline: Caspase-3/7 Activity Assay

This assay uses a specific substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal, which can be quantified.

  • Seed and treat cells in an opaque-walled 96-well plate (for luminescence/fluorescence) as described previously.

  • At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent (or similar) directly to the wells.

  • Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis induction.[17][26]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS/medium.[16]
Low Absorbance Signal (MTT/NRU) Cell density is too low; Insufficient incubation time with the reagent.Optimize cell seeding density through a titration experiment. Increase incubation time with the reagent (e.g., up to 4 hours for MTT).[15]
High Background Signal Microbial contamination; Phenol red or serum interference in the medium.Visually inspect plates for contamination. Use phenol red-free medium during the final assay steps. Run appropriate blank controls.[15]
Compound Shows No Cytotoxicity Compound is not potent or is insoluble; Incubation time is too short; Cell line is resistant.Test a broader and higher range of concentrations. Check compound solubility. Increase incubation time (e.g., test at 24, 48, and 72 hours). Use a different, potentially more sensitive, cell line.[16]

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the in vitro cytotoxicity of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and lysosomal function, researchers can generate high-quality, reliable data. These initial cytotoxicity profiles are crucial for guiding further preclinical development, including mechanistic studies and subsequent in vivo efficacy and safety assessments.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. Retrieved from [Link]

  • Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. Retrieved from [Link]

  • Role of Caspases in Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Caspase Activation. (n.d.). AnyGenes. Retrieved from [Link]

  • Apoptosis Caspase Pathways: A Closer Look at Cellular Suicide. (2024, February 8). Assay Genie. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program. Retrieved from [Link]

  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 633-661. Retrieved from [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (2018). Bio-protocol. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405-406. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Neutral red uptake assay for mainstream tobacco smoke: T-502. (2023, October 25). Canada.ca. Retrieved from [Link]

  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3). Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia MDPI. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • DB-ALM Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (2007, June 15). EURL ECVAM. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. Retrieved from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

  • Hsieh, J. H., et al. (2015). Dose-Response Modeling of High-Throughput Screening Data. PMC. Retrieved from [Link]

  • In vitro cytotoxicity assay. (2016). Bio-protocol. Retrieved from [Link]

  • Evaluation of plate-to-plate reliability in a label-free cytotoxicity assay for dose response analysis. (2024, November 18). News-Medical.Net. Retrieved from [Link]

  • DeRocher, A. E., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 2097. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

  • Cell Death Troubleshooting in Cell Culture. (n.d.). Corning Life Sciences. Retrieved from [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for Poorly Soluble Pyrazole-Benzoic Acid Derivatives

Executive Summary & Physicochemical Rationale Pyrazole-benzoic acid derivatives are highly prevalent in modern pharmacophores (e.g., kinase inhibitors, novel anti-inflammatories) due to their robust target binding[1]. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Pyrazole-benzoic acid derivatives are highly prevalent in modern pharmacophores (e.g., kinase inhibitors, novel anti-inflammatories) due to their robust target binding[1]. However, their rigid, planar pyrazole ring and the intermolecular hydrogen bonding capabilities of the benzoic acid moiety result in exceptionally high crystal lattice energies. Consequently, these compounds typically fall into Biopharmaceutics Classification System (BCS) Class II or IV, suffering from severe dissolution-rate-limited absorption[1].

Because they are weak acids (typical pKa 3.5–4.5), their solubility is highly pH-dependent. They remain practically insoluble in the acidic environment of the stomach, leading to gastric precipitation and erratic pharmacokinetic profiles[2]. To engineer around these limitations, formulation scientists must bypass the crystalline lattice energy and prevent low-pH precipitation. This guide details two field-proven, self-validating methodologies: Amorphous Solid Dispersions (ASD) via spray drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS) [3].

Formulation Selection Matrix

The choice between ASD and SMEDDS is dictated by the molecule's partition coefficient (LogP) and thermal stability.

FormulationDecisionTree API Pyrazole-Benzoic Acid API (BCS Class II/IV) Assess Physicochemical Profiling (LogP & Melting Point) API->Assess LogPHigh LogP > 4 High Lipophilicity Assess->LogPHigh LogPLow LogP < 4 High Melting Point Assess->LogPLow SMEDDS SMEDDS Formulation (Lipid/Surfactant Matrix) LogPHigh->SMEDDS Soluble in Lipids ASD Amorphous Solid Dispersion (Polymeric Spray Drying) LogPLow->ASD Thermolabile / Rigid Lattice ValidateSMEDDS Validation: DLS (<50nm) Spontaneous Emulsification SMEDDS->ValidateSMEDDS ValidateASD Validation: mDSC (Single Tg) PXRD (Halo Pattern) ASD->ValidateASD

Figure 1: Decision matrix for selecting ASD vs. SMEDDS based on API physicochemical properties.

Strategy A: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Causality: Converting the crystalline API into an amorphous state eliminates the energy barrier required to break the crystal lattice during dissolution[4]. For thermolabile pyrazole derivatives, spray drying is superior to hot-melt extrusion (HME) because the rapid solvent evaporation minimizes thermal degradation[5]. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the premier carrier for weak acids; it acts as a precipitation inhibitor, maintaining a supersaturated state in the intestinal fluid while resisting drug release in the acidic stomach[5][6].

Self-Validating Protocol: Polymeric Spray Drying

  • Feedstock Preparation: Dissolve the pyrazole-benzoic acid API and HPMCAS (AS-LG grade) in a binary solvent system (e.g., Acetone/Methanol 80:20 v/v) to achieve a 1:3 API-to-polymer mass ratio.

    • Causality: The binary solvent ensures complete co-solubilization of the lipophilic pyrazole core and the polymer, which is an absolute prerequisite for forming a homogenous amorphous phase[7].

  • Spray Drying Execution:

    • Utilize a closed-loop spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle (0.5 mm orifice)[5].

    • Parameters: Inlet temperature = 85°C; Atomizing gas flow = 40.5 L/min; Liquid feed rate = 5–8 mL/min[5].

    • Validation Checkpoint: Monitor the outlet temperature strictly between 50–55°C. This ensures the droplets dry rapidly enough to kinetically trap the API in the polymer matrix without exceeding the polymer's glass transition temperature (Tg), which would cause particle fusion[6].

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to purge residual organic solvents below ICH Q3C safety thresholds[8].

  • System Validation (mDSC & PXRD):

    • PXRD: Analyze the powder to confirm a broad "halo" pattern, verifying the complete destruction of the crystalline lattice.

    • mDSC: Subject the sample to Modulated Differential Scanning Calorimetry. The formulation is validated only if a single, distinct Tg is observed between the Tg of the pure API and the polymer. Two Tg values indicate phase separation, requiring a reformulation with a higher polymer ratio or a different solvent system.

Strategy B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Causality: For pyrazole-benzoic acids with high lipophilicity (LogP > 4), SMEDDS are highly effective. By pre-dissolving the drug in an isotropic mixture of oils and surfactants, the formulation completely bypasses the dissolution step[3]. Upon contact with gastric fluids, the system spontaneously forms oil-in-water microemulsions (<50 nm). The lipidic core shields the weak acid from the low-pH environment, preventing gastric precipitation, while the massive interfacial area ensures rapid absorption[9][10].

Self-Validating Protocol: SMEDDS Assembly

  • Excipient Screening: Conduct equilibrium solubility studies of the API in various medium-chain triglycerides (e.g., Capmul MCM), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., PEG 400). Select the components that yield the highest drug loading capacity[2][3].

  • Ternary Phase Diagram Construction:

    • Titrate varying ratios of Oil to the Surfactant/Co-surfactant mixture ( Smix​ ) with water.

    • Causality: Weak acids require a higher Smix​ ratio (typically 2:1 or 3:1) to provide sufficient steric stabilization and prevent precipitation upon aqueous dilution[2]. Identify the region that forms a transparent, isotropic microemulsion.

  • Formulation Assembly: Accurately weigh the optimized ratio (e.g., 20% Capmul MCM, 53% Kolliphor EL, 27% PEG 400). Add the API (typically 5-10% w/w) and stir magnetically at 40°C until a clear solution is formed[2].

  • System Validation (Spontaneous Emulsification & DLS):

    • Emulsification Test: Introduce 100 µL of the SMEDDS into 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation[10]. The system validates if it forms a clear or slightly bluish microemulsion within 60 seconds without API precipitation.

    • DLS Analysis: Measure the droplet size using Dynamic Light Scattering. A validated SMEDDS must exhibit a Z-average diameter of < 50 nm and a Polydispersity Index (PDI) of < 0.3, ensuring uniform absorption kinetics[3][10].

Quantitative Data Presentation

The following table summarizes the expected comparative performance of the unformulated crystalline API versus the validated ASD and SMEDDS formulations.

Formulation TypeSolid StateDroplet/Particle SizeDissolution % (pH 1.2, 2h)Dissolution % (pH 6.8, 1h)Relative Bioavailability
Pure API (Control) Crystalline> 10 µm< 5% (Precipitates)~ 30%1.0x (Baseline)
HPMCAS ASD Amorphous1 - 5 µm (Powder)< 10% (Protected)> 85% (Supersaturated)3.5x - 5.0x
Lipid SMEDDS Solubilized< 50 nm (Emulsion)> 95% (Shielded in Oil)> 95%4.0x - 6.0x

Sources

Application

Application Note: A Comprehensive Guide to the Preparation and Certification of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as an Analytical Reference Standard

Introduction: The Imperative for High-Quality Reference Standards In pharmaceutical development and manufacturing, analytical reference standards are the cornerstone of quality assessment, ensuring the identity, strength...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for High-Quality Reference Standards

In pharmaceutical development and manufacturing, analytical reference standards are the cornerstone of quality assessment, ensuring the identity, strength, quality, and purity of drug substances and products. The specific compound, 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, may represent a critical starting material, intermediate, or potential impurity in a drug manufacturing process. An unassailable reference standard is therefore not a mere laboratory reagent but a fundamental component of regulatory compliance and product safety.

The preparation of such a standard is a multi-step process that extends far beyond simple synthesis. It requires a meticulous workflow encompassing high-purity isolation, unambiguous structural elucidation, and quantitative certification. This guide provides the scientific causality behind each experimental choice, grounding the protocols in established chemical principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).

Proposed Synthesis Pathway

The chosen strategy involves the N-alkylation of 4-chloro-3-nitro-1H-pyrazole with methyl 4-(bromomethyl)benzoate. The pyrazole nitrogen acts as a nucleophile, displacing the bromide. The use of a mild base like potassium carbonate is crucial to deprotonate the pyrazole N-H without causing unwanted side reactions, such as hydrolysis of the ester or decomposition of the nitro group. The subsequent hydrolysis of the methyl ester to the target carboxylic acid is a standard saponification reaction.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 4-chloro-3-nitro-1H-pyrazole D Methyl 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate (Ester Intermediate) A->D B Methyl 4-(bromomethyl)benzoate B->D C Potassium Carbonate (K2CO3) Acetonitrile (ACN) C->D Reflux, 12h G 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Crude Product) D->G E Lithium Hydroxide (LiOH) THF/Water E->G RT, 4h F Acidification (1M HCl) F->G pH ~2-3

Figure 1: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of the Crude Product
  • N-Alkylation: To a solution of 4-chloro-3-nitro-1H-pyrazole (1.0 eq) in dry acetonitrile (ACN), add methyl 4-(bromomethyl)benzoate (1.05 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting pyrazole is consumed.

  • Work-up (Step 1): Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate.

  • Saponification: Dissolve the crude ester in a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.2 eq) and stir the mixture at room temperature for 4-6 hours. Monitor for the disappearance of the ester by TLC/HPLC.

  • Work-up (Step 2): Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting materials or non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Collection: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum to yield the crude 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Purification to Reference Standard Quality

Achieving the high purity (>99.5%) required for a reference standard necessitates a robust purification strategy. Recrystallization is an effective and scalable first step for removing bulk impurities. The choice of a mixed solvent system, such as ethanol/water, is often effective for compounds with moderate polarity and hydrogen bonding capabilities.

Purification_Workflow Start Crude Product Step1 Dissolve in Minimum Hot Ethanol Start->Step1 Recrystallization Step2 Add Hot Water Dropwise to Turbidity Step1->Step2 Step3 Slow Cooling to Room Temperature Step2->Step3 Step4 Cool in Ice Bath (≥30 min) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash Crystals with Cold EtOH/Water Step5->Step6 Step7 Dry Under Vacuum (40-50°C) Step6->Step7 End Purified Reference Standard Step7->End

Figure 2: Workflow for the purification by recrystallization.

Protocol 3.1: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Induce Saturation: While maintaining the heat, add hot deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the turbidity.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified material in a vacuum oven at 40-50°C until a constant weight is achieved.

Comprehensive Characterization and Certification

Certification of a reference standard is a multi-faceted process that relies on a panel of orthogonal analytical techniques to confirm identity, purity, and content. This approach ensures a holistic and trustworthy assessment of the material's quality, as required by ICH Q6A guidelines.

Characterization_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Content (Assay) NMR 1H & 13C NMR MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity) KF Karl Fischer (Water) TGA TGA (Residuals) MassBal Mass Balance Calculation Cert Certified Reference Standard MassBal->Cert RS Purified Material RS->NMR RS->MS RS->FTIR RS->HPLC RS->KF RS->TGA

Figure 3: Workflow for the characterization and certification process.

Identity Confirmation

The identity of the compound must be unambiguously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information. The presence of a nitro group and the pyrazole ring can lead to complex spectra.

    • ¹H NMR: Expected signals include the pyrazole proton, the methylene bridge protons, and the aromatic protons of the benzoic acid moiety. The carboxylic acid proton will likely be a broad singlet.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak. Common fragmentation would involve the loss of NO₂ (46 Da) and potentially cleavage at the methylene bridge.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. The nitro group has strong, characteristic asymmetric and symmetric stretching bands.

Technique Expected Observations for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
¹H NMR (DMSO-d₆)~13.0 ppm (br s, 1H, -COOH), ~8.5-9.0 ppm (s, 1H, pyrazole-H), ~8.0 ppm (d, 2H, Ar-H), ~7.5 ppm (d, 2H, Ar-H), ~5.5 ppm (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆)~167 ppm (C=O), ~140-150 ppm (Ar-C, Pyrazole-C), ~120-135 ppm (Ar-C, Pyrazole-C), ~55 ppm (-CH₂-)
HRMS (ESI-) Calculated m/z for C₁₁H₇ClN₃O₄ [M-H]⁻. The value should be confirmed with high resolution. Expect an [M-H+2]⁻ peak at ~32% relative abundance.
FTIR (KBr, cm⁻¹)~3200-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1610, 1500 (Ar C=C stretch)
Purity and Content (Assay) Determination

For a reference standard, purity (the percentage of the main component relative to all other components) and content/assay (the amount of the main component by mass) must be accurately determined. The most robust method for this is the Mass Balance approach.

Assay (%) = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Non-Volatile Residue

An HPLC method must be developed and validated to separate the main compound from any potential process-related impurities or degradation products. Given the acidic nature of the analyte and the presence of a nitro-aromatic system, a reversed-phase method is appropriate.

Parameter Recommended Condition Rationale
Column Ascentis® Phenyl or Discovery® HS F5 (150 x 4.6 mm, 5 µm)Phenyl phases offer unique selectivity for nitro-aromatic compounds through π-π interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system and nitro group should provide strong UV absorbance. DAD allows for peak purity assessment.
Injection Vol. 10 µLStandard volume.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.

The purity is determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

  • Water Content by Karl Fischer Titration: Accurately determine the water content using a coulometric or volumetric Karl Fischer titrator. This is critical as hydrated forms can significantly affect the true content of the analyte.

  • Residual Solvents by Headspace Gas Chromatography (GC-HS): Analyze for residual solvents from the synthesis and purification (e.g., acetonitrile, ethanol, THF). The method should comply with ICH Q3C guidelines.

  • Non-Volatile Residue (Residue on Ignition): Determine the amount of inorganic impurities by Thermogravimetric Analysis (TGA) or by performing a sulfated ash test as described in major pharmacopeias.

Stability, Storage, and Retest Period

The stability of a reference standard dictates its shelf life and is a critical parameter for its certification. A stability testing program must be established according to ICH Q1A guidelines.

Protocol 5.1: Stability Study
  • Packaging: Store the reference standard in an amber glass vial, tightly sealed, and protected from light. Store the bulk material under an inert atmosphere (e.g., argon or nitrogen).

  • Storage Conditions: Store aliquots of the standard under both long-term (e.g., 25°C / 60% Relative Humidity) and accelerated (e.g., 40°C / 75% Relative Humidity) conditions.

  • Testing Schedule: At defined time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples using the validated stability-indicating HPLC method.

  • Analysis: Assess the purity of the standard at each time point. Look for any significant decrease in the main peak area or the appearance of new degradation peaks.

  • Retest Date Establishment: Based on the stability data, a retest date can be assigned. This is the date at which the standard should be re-analyzed to ensure its continued fitness for use.

Recommended Storage: Store the certified reference standard at 2-8°C, protected from light and moisture.

Conclusion

The preparation of a high-quality analytical reference standard for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a rigorous, multi-disciplinary process. It requires a well-designed synthetic route, meticulous purification, and a comprehensive characterization program employing a suite of orthogonal analytical techniques. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers and quality control professionals can confidently produce and certify a reference standard that meets the stringent requirements of the pharmaceutical industry and global regulatory bodies, thereby ensuring the accuracy and validity of their analytical data.

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  • Schuster, I. I., et al. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 45(11), 2127-2137. Retrieved from [Link]

  • BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

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  • Connect Journals. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Practical HPLC method development screening. Retrieved from [Link]

  • ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Spectroscopy. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Lab Manager. (2021). Stability Matters for Certified Reference Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization. Retrieved from [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. Retrieved from [Link]

  • Chemistry Review Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • ACS Omega. (20

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO and organic solvents

Technical Support Center: Troubleshooting the Solubility of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solubility of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering intractable solubility issues with 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

Chemical Profile & Causality of Insolubility

To troubleshoot effectively, we must first understand the molecular physics of the compound. 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid possesses three structural liabilities that drive its insolubility:

  • Carboxylic Acid Dimerization: Benzoic acid derivatives form highly stable, hydrogen-bonded dimers in the solid state, creating a massive crystal lattice energy barrier[1].

  • Planar Hydrophobicity: The chloro-nitro-pyrazole ring is highly planar and polarizable, promoting strong intermolecular π−π stacking.

  • Solvent Limitations: While Dimethyl Sulfoxide (DMSO) is an excellent hydrogen-bond acceptor, it cannot donate hydrogen bonds. If the crystal lattice energy of the dimers and π -stacks exceeds the solvation energy provided by DMSO, the compound will remain a suspension. Furthermore, lipophilic molecules are highly sensitive to trace water contamination in DMSO stock solutions, which rapidly induces precipitation[2].

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: I added my compound to standard laboratory DMSO, but it forms a cloudy suspension. Why isn't it dissolving? A: You are likely encountering a kinetic barrier compounded by solvent degradation. DMSO is highly hygroscopic; over time, it absorbs atmospheric moisture. Even trace amounts of water will drastically reduce the solubility of lipophilic organic acids, forcing them out of solution[3]. Action: Switch to a fresh ampoule of anhydrous DMSO ( ≤0.005% water). If the suspension persists, the issue is the high lattice energy of the benzoic acid dimers, requiring thermal kinetic energy (heating) or chemical disruption (salt formation).

Q2: The compound dissolves when I heat it to 50°C and sonicate, but it crashes out when it cools back to room temperature. What is happening? A: You have created a supersaturated solution. Heating provides the kinetic energy to temporarily break the crystal lattice, but at room temperature, the thermodynamic equilibrium favors the solid state. This indicates that the absolute solubility limit of the neutral compound in DMSO at 25°C is lower than your target concentration. You must alter the chemical state of the molecule via deprotonation (See Q3).

Q3: How can I permanently resolve this solubility issue to create highly concentrated stock solutions (e.g., 10–50 mM)? A: You must convert the neutral carboxylic acid into a carboxylate salt. By adding a stoichiometric amount of base (e.g., NaOH, KOH, or an organic amine like DIPEA), you deprotonate the benzoic acid moiety. This breaks the hydrogen-bonded dimers and introduces strong ion-dipole interactions with the solvent. Carboxylate salts (e.g., potassium benzoate derivatives) exhibit exponentially higher solubility in polar aprotic solvents and aqueous mixtures compared to their neutral counterparts[4].

Q4: My DMSO stock is clear, but when I dilute it into aqueous media for an MTT cell viability assay, the compound precipitates. How do I prevent this? A: This is a classic solvent-shift precipitation. When DMSO is diluted into water, the hydrophobic effect drives the planar aromatic rings to aggregate. To validate whether micro-precipitation is occurring, use a nephelometer (which measures light scattering) or an absorbance spectrometer at ≥500 nm, as visual inspection often misses micro-crystals[5]. To prevent this, formulate the aqueous buffer with biocompatible co-solvents or surfactants (e.g., 0.1% Tween-80 or PEG-400) prior to adding the DMSO stock.

Part 2: Quantitative Data & State Comparisons

The following table summarizes the expected physical states and maximum achievable concentrations based on the thermodynamic principles of the solvent system.

Solvent SystemAdditive / ConditionExpected Physical StateEstimated Solubility LimitMechanistic Rationale
Aged DMSO (Ambient)None (Contains trace H2​O )Cloudy Suspension <1 mMHydrophobic effect drives aggregation; water outcompetes DMSO for H-bonding.
Anhydrous DMSO Heat (50°C) + SonicationClear (Temporarily)~5–10 mM (Kinetic)Thermal energy overcomes lattice energy; prone to supersaturation.
Anhydrous DMSO 1.1 eq. DIPEA or NaOHClear (Stable) >50 mMDeprotonation breaks acid dimers; ion-dipole interactions stabilize the solute.
Aqueous Media (pH 7.4)1% DMSO (from neutral stock)Micro-precipitate <0.1 mMSolvent shift induces π−π stacking and crystallization.
Aqueous Media (pH 7.4)1% DMSO + 0.1% Tween-80Clear (Micellar)~1–5 mMSurfactant micelles encapsulate the hydrophobic pyrazole core.

Part 3: Self-Validating Experimental Protocols

Protocol A: The Anhydrous Solubilization & Thermodynamic Validation Method

Use this protocol to determine the true thermodynamic solubility limit of the neutral compound.

  • Preparation: Weigh 5 mg of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid into a clean, dry glass vial.

  • Solvent Addition: In a low-humidity environment (or glovebox), open a fresh ampoule of anhydrous DMSO. Add 1.0 mL to the vial to target a ~15.8 mM solution.

  • Kinetic Disruption: Cap tightly. Sonicate the vial in a water bath at 40°C for 15 minutes.

  • Visual QC: Inspect the vial. If clear, proceed to step 5. If cloudy, the concentration exceeds the solubility limit.

  • Thermodynamic Validation (Crucial): Remove the vial from the heat and let it sit undisturbed at 25°C for 24 hours.

  • Final QC: Inspect for fine needle-like crystals at the bottom. If crystals form, the solution was supersaturated. Dilute with additional anhydrous DMSO until the solution remains clear after a 24-hour room-temperature incubation.

Protocol B: In Situ Salt Formation for High-Concentration Biological Stocks

Use this protocol if you require high concentrations (e.g., 50 mM) for downstream dilution into biological assays.

  • Base Selection: For cell-based assays (e.g., MTT), use aqueous NaOH (1.0 M) to form a biocompatible sodium salt. For synthetic chemistry, use Diisopropylethylamine (DIPEA).

  • Suspension: Suspend the required mass of the compound in anhydrous DMSO to reach your target concentration (e.g., 50 mM). It will be cloudy.

  • Deprotonation: Add 1.05 molar equivalents of your chosen base. (e.g., For 1.0 mL of a 50 mM suspension, add 52.5 μ L of 1.0 M NaOH).

  • Agitation: Vortex vigorously for 60 seconds. The solution should rapidly clarify as the lattice energy collapses and the highly soluble carboxylate salt forms.

  • Aqueous Dilution QC: To validate stability, dilute 10 μ L of this stock into 990 μ L of your target assay buffer (e.g., PBS). Measure the turbidity using a nephelometer to ensure no light scattering occurs, confirming complete aqueous solvation[5].

Part 4: Mechanistic Visualizations

TroubleshootingFlow A Assess Initial State: Compound in DMSO B Is the solution optically clear? A->B C Kinetic Barrier Check: Heat (50°C) + Sonicate B->C No (Suspension) E Thermodynamic Check: Cool to RT (24h) B->E Yes D Does it dissolve upon heating? C->D D->E Yes F Moisture Contamination: Use Fresh Anhydrous DMSO D->F No G Lattice Disruption: In Situ Salt Formation (Base) E->G Precipitates (Supersaturated) H Validation: Nephelometry QC Clear E->H Remains Clear F->G Still Insoluble G->H Fully Solvated

Caption: Decision matrix for diagnosing and resolving kinetic vs. thermodynamic solubility failures in DMSO.

Mechanism State1 Solid State (High Lattice Energy) - Benzoic Acid Dimers - Pi-Pi Stacking Solvent Anhydrous DMSO (H-Bond Acceptor) State1->Solvent Solvation Energy < Lattice Energy Base Deprotonation (e.g., NaOH, DIPEA) State1->Base Break Dimers Solvent->State1 Precipitation (Moisture/Cooling) State2 Carboxylate Salt (Ion-Dipole Interactions) Base->State2 Salt Formation State3 Solvated Monomers (Thermodynamically Stable) State2->State3 Rapid Dissolution

Caption: Thermodynamic pathways illustrating how deprotonation overcomes crystal lattice energy barriers.

References

  • Title: The solubility of benzoic acid in seven solvents. Source: ResearchGate. URL:[Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: PubMed Central (NIH). URL:[Link]

  • Title: DMSO wont dilute my pure compound. How to solve this? Source: ResearchGate. URL:[Link]

  • Title: Solubility of potassium benzoate and homoassociation of benzoic acid in acetone containing 5 mole percent DMSO. Source: Kharkiv University Bulletin. URL:[Link]

  • Title: How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 4-Chloro-3-Nitro-Pyrazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heavily substituted heterocycles. 4-chloro-3-nitro-pyrazole derivatives pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of heavily substituted heterocycles. 4-chloro-3-nitro-pyrazole derivatives present a unique chromatographic challenge: the synergistic electron-withdrawing effects of the nitro and chloro groups drastically lower the pKa of the pyrazole N-H proton. This renders the molecule highly acidic and prone to severe tailing on traditional normal-phase silica.

This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows, ensuring high recovery and purity.

Chromatographic Decision Workflow

The following matrix dictates the optimal purification strategy based on the substitution pattern of your pyrazole derivative.

PyrazoleWorkflow A Crude 4-chloro-3-nitro-pyrazole B Assess N-H Substitution A->B C N-Substituted (Alkylated/Arylated) No acidic N-H B->C Protected/Substituted D Unsubstituted N-H Highly Acidic (pKa 3-4) B->D Free N-H E Normal Phase (Silica) Hexane/EtOAc C->E F Reversed-Phase (C18) H2O/MeCN D->F H High-Purity Fraction Recovery E->H G Add 0.1% Formic Acid or TFA to suppress ionization F->G G->H

Decision matrix for the flash chromatography purification of 4-chloro-3-nitro-pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-chloro-3-nitro-pyrazole streak across the entire TLC plate and co-elute with impurities on a standard silica flash column? A1: The root cause is the high acidity of the pyrazole core. While an unsubstituted pyrazole has a pKa of ~14.5, the electron-withdrawing nature of the 3-nitro and 4-chloro groups stabilizes the conjugate base, dropping the pKa to approximately 3-4. Standard normal-phase silica contains residual surface silanol groups. When your acidic pyrazole interacts with these silanols, it causes secondary solute-sorbent interactions, leading to severe peak tailing[1]. To resolve this, you must either mask the interactions by adding a competitive acidic modifier (e.g., 1-2% acetic acid) to your normal-phase solvent[2], or switch to Reversed-Phase (RP) chromatography.

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) chromatography for these derivatives? A2: For N-unsubstituted 4-chloro-3-nitro-pyrazoles, Reversed-Phase (C18) chromatography is highly recommended . RP-flash allows for precise control over the mobile phase pH. By adding a volatile acidic modifier (like 0.1% TFA or formic acid), you suppress the ionization of the pyrazole, forcing it into its neutral, lipophilic state, which improves separation efficiency and peak shape[3]. If the pyrazole is N-alkylated (e.g., N-methyl-4-chloro-3-nitro-pyrazole), the acidic proton is absent, and standard NP silica chromatography will perform excellently without modifiers.

Q3: I am using Reversed-Phase C18, but my recovery is low and the peaks are still broad. What is wrong? A3: This is a classic symptom of incorrect pH modifier concentration or overloading. If your mobile phase pH is near the pKa of the pyrazole (pH ~ 3-4), the compound exists in an equilibrium between its neutral and ionized states, causing peak broadening. Ensure your mobile phase pH is at least 2 units below the compound's pKa. However, be mindful of the acid concentration; excessive acid can disrupt intermolecular hydrogen bonding and unexpectedly reduce retention[4].

Troubleshooting Guide

Issue 1: Co-elution of N1 and N2 alkylated regioisomers
  • Cause: Alkylation of 4-chloro-3-nitro-pyrazole often yields a mixture of regioisomers. Because they have identical molecular weights and similar polarities, they co-elute on steep gradients.

  • Solution: Utilize an isocratic hold during the gradient. Run a shallow gradient (e.g., 0.5% increase in organic modifier per Column Volume (CV)) around the expected elution point. Utilizing a high-performance spherical silica (e.g., 20 µm particle size) rather than standard granular silica (40-63 µm) will increase theoretical plates and improve resolution.

Issue 2: Compound precipitates on the column during Reversed-Phase purification
  • Cause: 4-chloro-3-nitro-pyrazoles often exhibit poor aqueous solubility. When injected as a liquid into a highly aqueous starting mobile phase (e.g., 5% MeCN), the compound crashes out at the column head, leading to high backpressure and split peaks.

  • Solution: Perform a dry load . Absorb your crude mixture onto C18 silica, dry it under a vacuum, and pack it into a solid load cartridge. This allows the compound to dissolve gradually as the organic concentration of the mobile phase increases, preventing precipitation.

Quantitative Data: Impact of Modifiers on Pyrazole Purification

The following table summarizes the causality between mobile phase conditions, the ionization state of the pyrazole, and the resulting chromatographic performance.

Chromatographic ModeStationary PhaseMobile Phase ModifierPyrazole Ionization StatePeak ShapeTypical Recovery (%)
Normal PhaseBare Silica (60 Å)NonePartially IonizedSevere Tailing< 50%
Normal PhaseBare Silica (60 Å)1% Acetic AcidNeutral (Protonated)Moderate70-85%
Reversed-PhaseC18 End-cappedNoneEquilibriumBroad / Split60-75%
Reversed-Phase C18 End-capped 0.1% TFA (pH ~2) Neutral (Protonated) Sharp / Symmetrical > 95%

Experimental Protocol: Self-Validating Reversed-Phase Purification

This protocol is designed as a self-validating system to isolate free N-H 4-chloro-3-nitro-pyrazoles with >95% purity while preventing column fouling.

Step 1: Sample Preparation & Dry Loading

  • Dissolve 1.0 g of the crude reaction mixture in a minimum volume of a volatile, miscible solvent (e.g., Acetone or THF).

  • Add 2.5 g of C18-derivatized silica to the solution.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality & Validation: Dry loading eliminates strong injection solvent effects that cause band broadening. If the powder is sticky, residual solvent remains; continue drying until fully free-flowing to validate readiness.

Step 2: Column Equilibration

  • Select a high-performance C18 flash column (e.g., 30 g, 20-40 µm particle size).

  • Equilibrate the column with 3 Column Volumes (CV) of 5% Acetonitrile (MeCN) / 95% Water containing 0.1% Trifluoroacetic Acid (TFA).

  • Causality & Validation: TFA lowers the pH below the pKa of the pyrazole, ensuring it remains fully protonated and lipophilic[4]. Validate equilibration by ensuring the baseline UV signal is stable before sample injection.

Step 3: Gradient Execution

  • Load the dry cartridge onto the flash system.

  • Run a gradient from 5% MeCN to 60% MeCN over 15 CVs.

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Causality & Validation: The nitro-pyrazole core possesses strong UV chromophores. Dual-wavelength monitoring validates the identity of the product fraction by differentiating it from non-aromatic aliphatic impurities.

Step 4: Fraction Analysis & Recovery

  • Analyze collected fractions via LC-MS or TLC (using a modified eluent: 50% EtOAc/Hexanes with 1% AcOH to prevent TLC streaking).

  • Pool the pure fractions and lyophilize to remove water, MeCN, and volatile TFA, yielding the pure solid compound.

References

  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Biotage Blog, 2023.[Link]

  • Biotage. "How does acid concentration impact reversed-phase flash chromatography?" Biotage Blog, 2023.[Link]

  • King Group. "Successful Flash Chromatography." Wake Forest University / Biotage Whitepaper, 2018.[Link]

  • Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses." Microbe Notes, 2026.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemoselective N-Alkylation of Nitropyrazoles

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing nitro-group reduction during the N-alkylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Chemoselectivity

The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry, unlocking a vast chemical space for drug discovery. However, when the pyrazole core is substituted with a nitro group—a common pharmacophore and a versatile synthetic handle—the reaction becomes a delicate balancing act. The electron-withdrawing nature of the nitro group can influence the regioselectivity of the alkylation, while its susceptibility to reduction presents a significant synthetic hurdle. This guide is structured to help you navigate these challenges and achieve high yields of your desired N-alkylated nitropyrazole with the nitro group intact.

Troubleshooting Guide: Unwanted Nitro Group Reduction

This section addresses the most common issue encountered in this chemistry: the partial or complete reduction of the nitro group to an amino group or other intermediates like nitroso or azoxy compounds.

Issue 1: You are observing the formation of an amino-pyrazole byproduct.

The appearance of an amino-pyrazole is a clear indication that your reaction conditions are too harsh for the sensitive nitro group. Let's break down the potential culprits and their solutions.

Potential Cause A: The Choice of Base

Strong, nucleophilic bases or bases that can act as reducing agents are often the primary cause of nitro group reduction.

  • Explanation: Bases like sodium hydride (NaH), while effective for deprotonating the pyrazole, can sometimes participate in single-electron transfer (SET) processes, leading to the reduction of the nitro group. Similarly, some organic bases under certain conditions can be oxidized, in turn reducing the nitro group.

  • Solution: Opt for milder, non-nucleophilic inorganic bases.

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO is a robust starting point for many N-alkylations and is generally compatible with nitro groups.[1][2]

    • For highly sensitive substrates, consider even weaker bases or alternative methods that do not require strong basic conditions.

Potential Cause B: Elevated Reaction Temperature

  • Explanation: Higher temperatures can provide the activation energy needed for the undesired reduction pathway. Many standard alkylation procedures that are successful for other pyrazoles may be too aggressive for their nitro-containing counterparts when heated.

  • Solution:

    • Start at room temperature: Many base-mediated alkylations of nitropyrazoles can proceed efficiently at ambient temperature, albeit with longer reaction times.[1]

    • Low-temperature reactions: If room temperature is not effective, consider cooling the reaction to 0 °C, especially during the initial addition of reagents.

Potential Cause C: The Alkylating Agent

  • Explanation: While less common, certain alkylating agents, particularly those with easily oxidizable functionalities, could potentially contribute to a redox side reaction in the presence of a susceptible nitro group. More often, the choice of leaving group can influence the required reaction conditions.

  • Solution:

    • Use more reactive alkylating agents: Employing alkyl iodides or bromides over chlorides can often allow for milder reaction conditions (lower temperature, weaker base), thus preserving the nitro group.[2]

Troubleshooting Workflow for Unwanted Nitro Group Reduction

cluster_base Base Optimization cluster_temp Temperature Control cluster_reagent Alkylating Agent & Conditions start Unwanted Nitro Group Reduction Observed base Evaluate the Base start->base b1 Using NaH or other strong, potentially reducing bases? base->b1 temp Assess Reaction Temperature t1 Is the reaction heated? temp->t1 reagent Check Alkylating Agent r1 Using a less reactive alkylating agent (e.g., R-Cl)? reagent->r1 b1->temp No b2 Switch to milder bases like K₂CO₃ or Cs₂CO₃ in DMF/DMSO. b1->b2 Yes b2->temp t1->reagent No t2 Reduce to room temperature or 0 °C. t1->t2 Yes t2->reagent r2 Switch to R-Br or R-I to enable milder conditions. r1->r2 Yes end Problem Solved? r2->end Re-run experiment

Caption: Troubleshooting workflow for nitro group reduction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the chemoselective N-alkylation of nitropyrazoles.

Q1: Which N-alkylation methods are generally considered "nitro-group-safe"?

A1: Several methods are known for their mild conditions and compatibility with sensitive functional groups:

  • Catalyst-Free Michael Addition: For alkylating agents that are Michael acceptors (e.g., acrylates), a catalyst-free approach in a suitable solvent like DMSO can be highly effective and chemoselective for the N1-alkylation of nitropyrazoles.[3][4][5]

  • Phase-Transfer Catalysis (PTC): PTC often utilizes inorganic bases in a biphasic system, which can be milder than traditional homogeneous basic conditions. This method can provide high yields and is an excellent option for preserving the nitro group.[6][7]

  • Acid-Catalyzed Alkylation with Trichloroacetimidates: This method avoids the use of strong bases altogether, relying on a Brønsted acid catalyst like camphorsulfonic acid (CSA). It is a powerful alternative for substrates that are sensitive to basic conditions.[1][8]

  • Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can perform N-alkylation with exceptional precision, leaving other functional groups untouched. While not as broadly accessible, this method is unparalleled in its chemoselectivity.[9]

Q2: I am struggling with poor regioselectivity in my nitropyrazole alkylation. What should I do?

A2: Regioselectivity (N1 vs. N2 alkylation) in unsymmetrical pyrazoles is a classic challenge. For nitropyrazoles, both steric and electronic factors are at play.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. If you have a bulky substituent at the 3- or 5-position, the alkyl group will preferentially add to the more accessible nitrogen.[1]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally recommended for good regioselectivity in base-mediated alkylations.[1][2]

  • Base/Catalyst System: The choice of base can significantly influence the N1/N2 ratio. For example, K₂CO₃ in DMSO is known to favor N1 alkylation for 3-substituted pyrazoles.[1][10]

Q3: Can I use the Mitsunobu reaction for the N-alkylation of a nitropyrazole?

A3: Yes, the Mitsunobu reaction is a viable option, as it proceeds under neutral conditions. The reaction utilizes an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]

  • Key Consideration: The pKa of the nitropyrazole is important. The Mitsunobu reaction works best for nucleophiles with a pKa of around 13 or lower.[13] The electron-withdrawing nitro group increases the acidity of the pyrazole N-H, making it a suitable candidate.

  • Potential Pitfall: A common issue with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).[14] Careful purification is often required.

Q4: Are there any bases I should strictly avoid when working with nitropyrazoles?

A4: While every substrate is different, it is generally advisable to avoid strongly reducing conditions. Be cautious with:

  • Sodium Hydride (NaH): As mentioned, it can sometimes lead to reduction.

  • Hydrazine (N₂H₄): While a common reagent for reducing nitro groups, it should be avoided as a base in this context.[15]

  • Certain Metal-Amide Bases: Strong bases like lithium diisopropylamide (LDA) are typically unnecessary and may pose a risk of side reactions.

Recommended Experimental Protocols

Below are starting-point protocols for two of the most reliable methods for the N-alkylation of nitropyrazoles.

Protocol 1: Base-Mediated N-Alkylation with K₂CO₃/DMF

This is a robust and widely applicable method.

Materials:

  • Nitropyrazole (1.0 equiv)

  • Alkyl halide (bromide or iodide preferred, 1.1-1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the nitropyrazole in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but be mindful of the potential for nitro group reduction.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This protocol is an excellent alternative when basic conditions are a concern.[1]

Materials:

  • Nitropyrazole (1.0 equiv)

  • Alkyl trichloroacetimidate (1.0 equiv)

  • Camphorsulfonic acid (CSA, 0.2 equiv)

  • Dry 1,2-Dichloroethane (DCE)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), combine the nitropyrazole, the trichloroacetimidate, and CSA.

  • Add dry DCE to form a solution (e.g., 0.25 M).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

cluster_base_mediated Base-Mediated Protocol (K₂CO₃/DMF) cluster_acid_catalyzed Acid-Catalyzed Protocol (CSA/DCE) start Start: Nitropyrazole & Alkylating Agent b1 Dissolve nitropyrazole in DMF start->b1 a1 Combine nitropyrazole, trichloroacetimidate, & CSA in DCE start->a1 b2 Add K₂CO₃, stir b1->b2 b3 Add alkyl halide b2->b3 b4 Stir at RT, monitor b3->b4 workup Workup & Purification b4->workup a2 Stir at RT, monitor a1->a2 a2->workup end N-Alkylated Nitropyrazole workup->end

Caption: General workflows for two common N-alkylation methods.

Summary of Recommended Conditions

MethodBase/CatalystSolventTemperatureKey Advantages
Base-Mediated K₂CO₃, Cs₂CO₃DMF, DMSORoom Temp.High yields, readily available reagents.[1]
Acid-Catalyzed Camphorsulfonic Acid (CSA)DCERoom Temp.Avoids strong bases, good for sensitive substrates.[8]
Michael Addition Catalyst-FreeDMSORoom Temp.Very mild, highly selective for N1.[3]
Phase-Transfer K₂CO₃, NaOH (aq)Toluene, etc.Room Temp.Mild conditions, often easy workup.[6][7]
Mitsunobu PPh₃, DEAD/DIADTHF, DCM0 °C to RTNeutral conditions, uses an alcohol as the alkylating agent.[11]

References

  • Sánchez-Migallón, A., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • BenchChem. (2025).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Russian Chemical Bulletin, 64(6), 1416-1423. [Link]

  • Domasevitch, K. V. (2017). Response to "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate. [Link]

  • De, S. K. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Cole, K. P., et al. (2017). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 2(3), 313-319. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Reagent Guides. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Grimmett, M. R., Lim, K. C., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Asahi Kasei Kabushiki Kaisha. (1996). N-alkylation method of pyrazole.
  • Kumar, V., & Aggarwal, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(2), 644-657. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Beddoe, R. H., & Denton, R. M. (2017). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. Organic & Biomolecular Chemistry, 15(44), 9374-9383. [Link]

  • Kanger, T., et al. (2013). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. European Journal of Organic Chemistry, 2013(12), 2349-2355. [Link]

  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • Kumar, S., et al. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, 4(1), 133-142. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]

  • Li, Y., et al. (2020). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 7(18), 2685-2691. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

Sources

Optimization

resolving HPLC co-elution issues for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid and its impurities

Troubleshooting Guide: Resolving HPLC Co-Elution for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Welcome to the Technical Support Center. This guide is engineered for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving HPLC Co-Elution for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing co-elution challenges with 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid and its structurally related impurities (e.g., positional isomers, des-chloro degradants, and unreacted starting materials).

Mechanistic Root Causes of Co-Elution

Understanding the physicochemical properties of your analyte is the first step in method development. Co-elution of this specific molecule typically stems from two primary factors:

  • The Carboxylic Acid Moiety (Ionization Overlap): The benzoic acid group has a pKa of approximately 4.0–4.5. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its ionized and unionized states. This causes severe peak tailing, broadening, and subsequent co-elution with closely eluting impurities. Proper buffer choice and pH control are the most critical steps when analyzing ionizable substances ().

  • Positional Isomerism (Lack of Spatial Selectivity): Impurities such as the 5-chloro-3-nitro-1H-pyrazole isomer possess nearly identical molecular weights and lipophilicity (LogP) to the target API. Standard C18 columns rely primarily on dispersive hydrophobic interactions, which are often insufficient for resolving these subtle spatial differences. Changing the stationary phase is the most powerful tool for manipulating selectivity to resolve positional isomers (1)[1].

Troubleshooting Workflow

HPLC_Workflow Start Identify Co-elution (Peak Shoulder / Purity Fail) Check_pH Assess Mobile Phase pH Is pH < 2.5 or > 6.5? Start->Check_pH Fix_pH Adjust pH with 0.1% Formic Acid or Phosphate Buffer Check_pH->Fix_pH No Check_Phase Evaluate Stationary Phase Is it a standard C18? Check_pH->Check_Phase Yes Fix_pH->Check_Phase Switch_Phase Screen Orthogonal Phases (Phenyl-Hexyl or PFP) Check_Phase->Switch_Phase Yes Optimize Optimize Gradient & Temp Shallow Gradient + 20-30°C Check_Phase->Optimize No Switch_Phase->Optimize Success Baseline Separation Achieved (Rs > 1.5) Optimize->Success

Caption: Systematic troubleshooting workflow for resolving HPLC co-elution of carboxylic acid isomers.

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Mobile Phase pH Optimization

Objective: Suppress the ionization of the benzoic acid moiety to eliminate tailing-induced co-elution.

  • Preparation: Prepare Mobile Phase A using 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% Formic Acid in MS-grade water to achieve a pH of ~2.0–2.5. This ensures the pH is at least 2 units below the pKa.

  • Equilibration: Flush the HPLC system with 10–15 column volumes to ensure the stationary phase is fully equilibrated with the acidic modifier.

  • Injection & Validation (Self-Check): Inject the sample and calculate the asymmetry factor ( As​ ) of the API peak.

    • Validation Check: If As​ is between 0.9 and 1.2, ionization is successfully suppressed. If As​ > 1.5, the buffering capacity is insufficient; switch to a 10 mM phosphate buffer at pH 2.5.

Protocol B: Orthogonal Stationary Phase Screening

Objective: Induce π−π and dipole-dipole interactions to separate pyrazole positional isomers that co-elute on C18 phases.

  • Column Selection: Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Method Transfer: Run the optimized acidic gradient from Protocol A.

  • Validation (Self-Check): Evaluate the resolution ( Rs​ ) between the API and the closest eluting isomer.

    • Validation Check: An Rs​≥1.5 indicates baseline separation. If Rs​<1.5 , proceed to optimize the column temperature.

Data Presentation: Stationary Phase Selectivity

The table below summarizes the expected quantitative impact of different column chemistries on the resolution of halogenated/nitro-aromatic isomers.

Column ChemistryPrimary Interaction MechanismSuitability for Pyrazole IsomersExpected Resolution ( Rs​ ) Impact
C18 (Standard) Hydrophobic (Dispersive)Low Rs​<1.0 (Frequent Co-elution)
Phenyl-Hexyl π−π , HydrophobicHigh Rs​≈1.5−2.0
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, Hydrogen BondingVery High Rs​>2.0 (Optimal for halogens)

Note: Even different columns classified as C18 can exhibit varying retention and selectivity characteristics depending on the base particle and ligand density (2)[2].

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a symmetrical peak, but my assay yields are inconsistent. How do I confirm if co-elution is occurring? A1: Symmetrical peaks can mask perfect co-elution. To confirm peak purity, utilize a Diode Array Detector (DAD). The DAD collects multiple UV spectra across the width of the peak; if the spectra at the upslope, apex, and downslope do not perfectly overlay, an impurity is co-eluting (3)[3]. Alternatively, use LC-MS to extract specific ion chromatograms (EIC) for the expected impurity masses.

Q2: I have optimized the pH to 2.5, but my positional isomers (4-chloro vs. 5-chloro) still co-elute on my C18 column. Why? A2: C18 columns separate analytes based on partitioning into the hydrophobic alkyl chains. Positional isomers of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid have identical molecular volumes and LogP values, making them indistinguishable to a C18 phase. You must change the selectivity ( α ) by switching to a stationary phase that recognizes spatial arrangement and electron density, such as a Phenyl-Hexyl or PFP column (1)[1].

Q3: How does column temperature affect the co-elution of these closely related impurities? A3: Temperature changes the thermodynamics of the analyte-stationary phase interaction. Lowering the column temperature (e.g., from 40°C to 20°C) is a common method to improve peak resolution, especially for early eluting peaks, as it often increases the retention factor ( k ) and enhances the spatial recognition of the stationary phase ().

References
  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • ResearchGate. How can I improve the resolution of the peaks in gas chromatography? Available at: [Link]

  • Waters. Choosing the Correct Column for Chromatographic Selectivity. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the regioselective N-alkylation of highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the regioselective N-alkylation of highly deactivated pyrazoles.

The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid presents a classic dual-challenge in heterocyclic chemistry: severe electronic deactivation and complex regioselectivity driven by steric hindrance. This guide breaks down the causality behind these challenges and provides self-validating protocols to ensure high-yield, isomerically pure outcomes.

Mechanistic Insight: The "Why" Behind the Challenge

The starting material, 4-chloro-3-nitropyrazole, exists in a tautomeric equilibrium between the 3-nitro and 5-nitro forms. When reacting with an alkylating agent like methyl 4-(bromomethyl)benzoate, two pathways emerge:

  • Attack at N1 (Target): Yields the 1-alkyl-3-nitro isomer. The N-alkyl group is adjacent to the relatively small C5-proton.

  • Attack at N2 (Undesired): Yields the 1-alkyl-5-nitro isomer. The bulky N-alkyl group is forced into a severe steric clash with the adjacent nitro group[1].

While thermodynamics heavily favor the 1,3-isomer due to this steric penalty, the strong electron-withdrawing nature of both the -NO2 and -Cl groups drastically reduces the nucleophilicity of the pyrazole nitrogens. Forcing conditions (high heat) are often mistakenly applied to overcome this sluggish reactivity, which provides enough kinetic energy to bypass the steric barrier, eroding regioselectivity and yielding complex mixtures[2].

Regioselectivity Tautomer 4-Chloro-3-nitropyrazole (Tautomeric Equilibrium) N1 Attack at N1 (Sterically Free) Tautomer->N1 Kinetically Favored N2 Attack at N2 (Sterically Hindered) Tautomer->N2 High Activation Energy Prod1 1-Alkyl-3-nitro Isomer (Target Product) N1->Prod1 Clash Severe Steric Clash between N-Alkyl & NO2 N2->Clash Prod2 1-Alkyl-5-nitro Isomer (Undesired Byproduct) Clash->Prod2

Caption: Mechanistic divergence in N-alkylation highlighting the steric clash in the 5-nitro pathway.

Troubleshooting Guides & FAQs

Q1: Why is my N-alkylation reaction stalling at low conversion, even with excess alkylating agent? Causality: The pyrazole ring is severely deactivated by the electron-withdrawing -NO2 and -Cl groups. Standard bases like K₂CO₃ in moderately polar solvents often fail to generate a sufficiently reactive nucleophile. Solution: Utilize the "Cesium Effect." Switching to Cesium Carbonate (Cs₂CO₃) in anhydrous DMF generates a highly reactive, poorly solvated pyrazolate anion. The large, soft cesium cation minimizes tight ion-pairing, effectively increasing the nucleophilicity of the nitrogen atoms.

Q2: I am isolating a significant amount of the 1,5-isomer. How do I maximize the regioselectivity for the target 1,3-isomer? Causality: As established by crystallographic evidence of pyrazole alkylations, regioselectivity is dictated by the steric bulk adjacent to the nitrogen atoms[1]. While the 1,5-pathway is sterically hindered, high reaction temperatures provide the activation energy needed to overcome this barrier, leading to isomer mixtures[2]. Solution: Lower the reaction temperature to 25°C and extend the reaction time (up to 24 hours). The use of Cs₂CO₃ ensures the reaction still proceeds at room temperature, allowing the steric penalty of the 1,5-pathway to dictate excellent regiocontrol (>10:1 ratio).

Q3: Why can't I use 4-(bromomethyl)benzoic acid directly? Why must I use the methyl ester and hydrolyze it later? Causality: The free carboxylic acid of 4-(bromomethyl)benzoic acid has a lower pKa than the pyrazole. The base will preferentially deprotonate the acid, forming a carboxylate anion. This creates a competing nucleophile that reacts with the alkyl bromide, leading to complex oligomeric esters and consuming your starting materials. Solution: Always use an ester-protected alkylating agent (e.g., methyl 4-(bromomethyl)benzoate) for the coupling step, followed by a controlled downstream hydrolysis.

Q4: My pyrazole ring degrades during the final ester hydrolysis step. What is going wrong? Causality: The 4-chloro-3-nitropyrazole core is highly electron-deficient. Harsh basic conditions (e.g., NaOH at reflux) trigger nucleophilic aromatic substitution (S_NAr) of the chloride or nitro group by hydroxide ions, destroying the heterocyclic core. Solution: Implement mild hydrolysis conditions. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between base/solvent selection, temperature, and the resulting regioselectivity.

BaseSolventTemperature (°C)Time (h)Total Conversion (%)Regioisomeric Ratio (1,3-isomer : 1,5-isomer)
K₂CO₃Acetone6024453:1
K₂CO₃DMF8012854:1
Cs₂CO₃ DMF 25 24 92 >10:1
NaHTHF0 to 2512702:1

Experimental Protocols

The following self-validating protocols have been optimized for maximum yield and regioselectivity.

Workflow SM1 4-Chloro-3-nitro -1H-pyrazole Step1 N-Alkylation Cs2CO3, DMF, 25°C SM1->Step1 SM2 Methyl 4-(bromomethyl) benzoate SM2->Step1 Iso Regioisomer Separation Step1->Iso Crude Mixture Step2 Mild Hydrolysis LiOH, THF/H2O Iso->Step2 Pure Ester Target Target Compound (1,3-Isomer) Step2->Target

Caption: Workflow for the regioselective synthesis and isolation of the target benzoic acid.

Protocol A: Regioselective N-Alkylation
  • Preparation: In an oven-dried flask under N₂, dissolve 4-chloro-3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv).

    • Self-Validation Checkpoint: The solution will transition from pale yellow to deep orange/red within 10 minutes, confirming the formation of the active pyrazolate anion. Stir for 30 minutes at 25°C.

  • Alkylation: Dropwise add methyl 4-(bromomethyl)benzoate (1.1 equiv) dissolved in a minimal volume of DMF.

  • Monitoring: Stir at 25°C for 24 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint: The target 1,3-isomer typically runs slightly higher (less polar) than the 1,5-isomer due to the lack of a strong dipole alignment between the adjacent nitro and alkyl groups.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (3x) to efficiently remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate pure methyl 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoate.

Protocol B: Mild Ester Hydrolysis
  • Preparation: Dissolve the purified ester from Protocol A (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) in one portion.

  • Monitoring: Stir at 25°C for 4-6 hours.

    • Self-Validation Checkpoint: TLC will show the complete disappearance of the starting material spot and the formation of a baseline spot (the carboxylate salt).

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C.

  • Acidification: Slowly acidify to pH 2-3 using 1M HCl.

    • Self-Validation Checkpoint: A white/pale yellow precipitate of the target 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid will crash out of solution.

  • Isolation: Filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Sources

Optimization

refining LC-MS ionization parameters for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid detection

Welcome to the technical support center for the LC-MS analysis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for refining your ionization parameters and achieving robust, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid?

A1: Given the presence of a carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the recommended starting point. The carboxylic acid readily loses a proton to form the [M-H]⁻ ion, which is ideal for detection in negative ESI.[1]

Q2: Should I consider Atmospheric Pressure Chemical Ionization (APCI)?

A2: APCI is generally preferred for less polar and more volatile compounds.[2] While 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has some nonpolar characteristics, its primary ionization site is the acidic proton, making ESI a more direct and typically more sensitive approach. However, if you encounter issues with ESI, such as significant matrix effects, APCI could be explored as an alternative.[3]

Q3: What are the key physicochemical properties I should be aware of for this compound?

A3: While specific experimental data for the target compound is limited, we can infer properties from its structural analogue, 4-chloro-3-nitrobenzoic acid. It has a calculated LogP of approximately 1.8-1.9, indicating moderate hydrophobicity.[4][5] The presence of the nitro-pyrazole moiety suggests it is a relatively stable compound at typical LC-MS source temperatures.[6][7][8] The carboxylic acid group is the most significant feature for ionization, with an expected pKa in the acidic range.

Q4: How does the mobile phase pH affect the signal?

A4: The mobile phase pH is critical for ESI of acidic compounds. To ensure the carboxylic acid is deprotonated and readily forms the [M-H]⁻ ion, the mobile phase pH should be at least 2 units above the compound's pKa.[1] For a typical carboxylic acid, a mobile phase pH in the range of 5-7 is a good starting point for negative ion mode.

Troubleshooting Guide

Issue 1: Poor or No Signal Intensity

Q: I am not seeing any signal for my compound, or the intensity is very low. What should I do?

A: A lack of signal can stem from several factors, from sample preparation to instrument settings. Follow this logical troubleshooting workflow:

Caption: Troubleshooting workflow for poor signal intensity.

Step-by-Step Troubleshooting:

  • Basic Instrument Checks: Ensure there are no leaks in the LC system, the spray needle is not clogged, and the mass spectrometer is properly calibrated.[9][10][11][12]

  • Sample Integrity: Confirm the concentration and stability of your analyte in the sample solution. The compound could have degraded if not stored properly.

  • Flow Injection Analysis (FIA): This is the most efficient way to optimize source parameters without a column.[13][14][15][16]

    • Experimental Protocol: Flow Injection Analysis (FIA)

      • Replace the analytical column with a zero-dead-volume union.

      • Prepare a standard solution of your analyte at a known concentration (e.g., 1 µg/mL) in a solvent mixture representative of your intended mobile phase (e.g., 50:50 acetonitrile:water).

      • Set a constant flow rate (e.g., 0.2-0.4 mL/min).

      • Inject the standard solution and monitor the total ion chromatogram (TIC) and extracted ion chromatogram (XIC) for the [M-H]⁻ ion.

      • Systematically adjust one source parameter at a time to maximize the signal intensity.

  • Systematic Parameter Optimization: During FIA, focus on the following key parameters:

ParameterRecommended Starting Range (Negative ESI)Rationale
Capillary/Spray Voltage -2.5 to -4.5 kVDrives the electrospray process. Too low may result in an unstable spray; too high can cause electrical discharge.
Nebulizing Gas Flow Instrument DependentAssists in droplet formation. Higher flow rates can improve desolvation but may decrease sensitivity if too high.
Drying Gas Flow Instrument DependentFacilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 250-350 °CAids in desolvation. Be mindful of potential thermal degradation, although nitropyrazoles are generally stable in this range.[6][7][8]
Sheath Gas Flow/Temp Instrument DependentHelps to focus the ESI plume and improve desolvation efficiency.
Fragmentor/Cone Voltage 50-150 VA higher voltage can increase ion transmission into the mass analyzer but may also induce in-source fragmentation.
  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency.

    • Organic Solvent: Acetonitrile is often preferred over methanol as it can lead to more efficient droplet desolvation.

    • Additives: For negative mode, adding a small amount of a weak base like ammonium acetate or ammonium hydroxide can help maintain a consistent pH and improve signal stability.

Issue 2: High Background Noise or Poor Signal-to-Noise (S/N)

Q: My analyte peak is present, but the baseline is very noisy, making integration difficult and lowering my sensitivity. What are the likely causes?

A: High background noise can originate from contaminated solvents, a dirty ion source, or co-eluting matrix components.

Troubleshooting Steps:

  • Solvent and System Contamination:

    • Use high-purity, LC-MS grade solvents and additives.

    • Flush the LC system thoroughly.

    • Clean the ion source, paying particular attention to the capillary, cone, and ion transfer optics.[9]

  • Matrix Effects: In drug development, complex biological matrices are a common source of ion suppression or enhancement.[17][18][19]

    • Diagnosis:

      • Post-Column Infusion: This technique helps identify regions of ion suppression in your chromatogram.[18]

      • Quantitative Assessment: Compare the analyte response in a neat solution versus a post-extraction spiked matrix sample.[18]

    • Mitigation Strategies:

      • Improve Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.

      • Optimize Chromatography: Adjust the gradient or mobile phase to separate the analyte from the regions of ion suppression.

      • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My peak areas are not consistent between injections, even for my standards. What could be causing this?

A: Poor reproducibility is often linked to an unstable spray, fluctuating instrument parameters, or issues with the autosampler.

Caption: Troubleshooting workflow for inconsistent results.

Troubleshooting Steps:

  • Visual Inspection of the Spray: Observe the electrospray plume. It should be a fine, consistent mist. An erratic or dripping spray will lead to inconsistent ionization.

  • System Stability: Monitor the LC pump pressure and column oven temperature. Fluctuations can lead to shifts in retention time and affect ionization.[9]

  • Autosampler Performance: Ensure the autosampler is drawing and injecting the correct volume consistently. Check for air bubbles in the sample loop.

  • Column Equilibration: Ensure the column is fully equilibrated between injections, especially when running a gradient.

By systematically addressing these common issues, you can refine your LC-MS ionization parameters for the robust and sensitive detection of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: A Framework for Evaluating Novel Pyrazole-Based Compounds Against Standard Enzyme Inhibitors in Bacterial Fatty Acid Synthesis

In the persistent challenge of antimicrobial resistance, the scientific community is in a continuous search for novel therapeutic agents that act on unexploited biochemical pathways. The bacterial fatty acid synthesis (F...

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Author: BenchChem Technical Support Team. Date: March 2026

In the persistent challenge of antimicrobial resistance, the scientific community is in a continuous search for novel therapeutic agents that act on unexploited biochemical pathways. The bacterial fatty acid synthesis (FAS-II) pathway presents a compelling target for such endeavors, being essential for bacterial viability and structurally distinct from the mammalian fatty acid synthase (FAS-I) system.[1][2][3][4] This distinction provides a therapeutic window, allowing for the development of selective inhibitors with potentially fewer side effects.[3][5]

This guide provides a comprehensive framework for the comparative efficacy analysis of a novel investigational compound, 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , against a standard enzyme inhibitor. While there is a growing body of research on the antimicrobial potential of various pyrazole derivatives[6][7][8], the specific enzyme inhibitory properties of this particular molecule have not been extensively documented. Therefore, this document serves as a methodological guide for researchers to conduct a robust, head-to-head comparison.

We will focus on the enoyl-acyl carrier protein reductase (FabI), a critical and rate-limiting enzyme in the FAS-II pathway.[1][5] The inhibition of FabI disrupts the elongation cycle of fatty acid biosynthesis, leading to the cessation of bacterial cell membrane production and ultimately, cell death.[1] The well-characterized inhibitor, Triclosan , will be used as the standard for this comparative analysis.[5][9][10]

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway and the Role of FabI

The FAS-II pathway is a multi-enzyme system responsible for the de novo synthesis of fatty acids in bacteria. Each step is catalyzed by a distinct, monofunctional enzyme, a key feature that distinguishes it from the large, multifunctional FAS-I complex found in mammals.[3][5] This architectural difference is a cornerstone of the pathway's attractiveness as an antibiotic target.

The pathway initiates with the carboxylation of acetyl-CoA, followed by a series of condensation, reduction, and dehydration reactions to extend the growing acyl chain. FabI catalyzes the final reductive step in each elongation cycle, utilizing NADH or NADPH as a cofactor to reduce the double bond of a trans-2-enoyl-acyl carrier protein (ACP) substrate.[5][11]

FAS_II_Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD β-Ketoacyl-ACP β-Ketoacyl-ACP Malonyl-ACP->β-Ketoacyl-ACP FabH/FabB/FabF (Condensation) β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP β-Ketoacyl-ACP->β-Hydroxyacyl-ACP FabG (Reduction) trans-2-Enoyl-ACP trans-2-Enoyl-ACP β-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ/FabA (Dehydration) Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) FabI (Reduction) Fatty Acids Fatty Acids Acyl-ACP (n+2)->Fatty Acids FabI FabI

Caption: The bacterial fatty acid synthesis (FAS-II) pathway, highlighting the critical role of FabI.

Experimental Framework: A Head-to-Head Comparison

This section outlines a detailed protocol for an in vitro comparative analysis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid and Triclosan as inhibitors of FabI. The assay is a robust spectrophotometric method that measures the enzymatic activity of FabI by monitoring the oxidation of NADH to NAD+.[1][11]

Materials and Reagents
  • Enzyme: Purified recombinant Staphylococcus aureus FabI (SaFabI)

  • Substrate: Crotonyl-CoA (a short-chain enoyl-CoA derivative that acts as a substrate for FabI)

  • Cofactor: NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Test Compound: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, dissolved in 100% DMSO.

  • Standard Inhibitor: Triclosan, dissolved in 100% DMSO.

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5

  • Equipment: 96-well microplate reader capable of measuring absorbance at 340 nm, temperature-controlled incubator.

Experimental Workflow

The following diagram illustrates the key steps in the comparative enzyme inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Stock Solutions: - SaFabI - NADH - Crotonyl-CoA - Test Compound - Triclosan Serial_Dilutions Create Serial Dilutions of Test Compound and Triclosan Reagent_Prep->Serial_Dilutions Plate_Setup Set up 96-well plate with: - Assay Buffer - NADH - Inhibitor/DMSO Serial_Dilutions->Plate_Setup Add_Enzyme Add SaFabI to all wells (except 100% inhibition control) Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 30°C for 10 minutes Add_Enzyme->Pre_incubation Initiate_Reaction Initiate reaction with Crotonyl-CoA Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor absorbance at 340 nm over 20 minutes Initiate_Reaction->Measure_Absorbance Calculate_Rates Determine the rate of NADH oxidation Measure_Absorbance->Calculate_Rates IC50_Determination Calculate IC50 values for both inhibitors Calculate_Rates->IC50_Determination

Caption: Step-by-step workflow for the comparative FabI inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of SaFabI, NADH, and Crotonyl-CoA in the assay buffer.

    • Prepare a 10 mM stock solution of both the test compound and Triclosan in 100% DMSO. From these, create a series of dilutions to achieve the desired final concentrations in the assay.

  • Assay Plate Setup (Final Volume: 200 µL):

    • To each well of a 96-well plate, add the appropriate volume of assay buffer.

    • Add 20 µL of a 2 mM NADH solution (final concentration: 200 µM).

    • Add 2 µL of the respective inhibitor dilutions or 100% DMSO for the control wells. The final DMSO concentration should not exceed 1%.

    • Controls:

      • Negative Control (0% inhibition): Contains all reagents and DMSO, but no inhibitor.

      • Positive Control (100% inhibition): Contains all reagents except the enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of a 30 µg/mL SaFabI solution (final concentration: 3 µg/mL) to all wells except the positive control.

    • Mix the plate gently and pre-incubate at 30°C for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of an 8 mM Crotonyl-CoA solution (final concentration: 0.8 mM).

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

  • Determine the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data

The following table presents a hypothetical data set to illustrate the expected outcomes of this comparative analysis.

InhibitorIC50 (µM)Hill Slope
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid 5.21.10.992
Triclosan (Standard) 0.81.00.995

Note: The data presented in this table is purely illustrative and intended to demonstrate how the results of the proposed experimental protocol would be summarized for comparative purposes.

Logical Framework for Efficacy Comparison

The following diagram outlines the logical flow for interpreting the comparative efficacy based on the experimental data.

Efficacy_Comparison Start Comparative Efficacy Analysis Experiment Perform In Vitro FabI Inhibition Assay Start->Experiment Data Obtain IC50 Values for: - Novel Compound - Standard Inhibitor Experiment->Data Comparison Compare IC50 Values Data->Comparison Conclusion1 Novel Compound is More Potent Comparison->Conclusion1 IC50 (Novel) < IC50 (Standard) Conclusion2 Novel Compound is Less Potent Comparison->Conclusion2 IC50 (Novel) > IC50 (Standard) Conclusion3 Novel Compound has Comparable Potency Comparison->Conclusion3 IC50 (Novel) ≈ IC50 (Standard) Next_Steps Further Investigation: - Selectivity - In vivo efficacy - Toxicity Conclusion1->Next_Steps Conclusion2->Next_Steps Conclusion3->Next_Steps

Caption: Logical flow for the comparative efficacy assessment.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of novel compounds, such as 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid , as potential inhibitors of the bacterial enzyme FabI. By conducting a direct comparison with a well-established inhibitor like Triclosan, researchers can ascertain the relative potency of new chemical entities and make informed decisions about their potential for further development.

A favorable outcome from this initial screening, indicated by a low micromolar or nanomolar IC50 value, would warrant further investigation. Subsequent studies should focus on determining the inhibitor's mode of action (e.g., competitive, non-competitive), its selectivity for bacterial FabI over mammalian fatty acid synthase, and its efficacy in cell-based and in vivo models of bacterial infection. The ultimate goal is the identification and development of novel antimicrobial agents that can address the pressing global challenge of antibiotic resistance.

References

  • Advances on Mechanism and Drug Discovery of Type-II Fatty Acid Biosynthesis Pathway. (n.d.). Creative Biostructure. Retrieved from [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Zhang, Y. M., & Rock, C. O. (2008). Antibacterial Targets in Fatty Acid Biosynthesis. In Access to Understanding. CORE. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • Lu, H., & Tonge, P. J. (2008). Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway. Accounts of Chemical Research, 41(1), 11–20. Retrieved from [Link]

  • Parsons, J. B., & Rock, C. O. (2013). Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery. PMC. Retrieved from [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. Retrieved from [Link]

  • Inhibitors of fatty acid synthesis as antimicrobial agents. (n.d.). Google Patents.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved from [Link]

  • An Efficient and Economical Assay to Screen for Triclosan Binding to FabI. (2016). SAGE Journals. Retrieved from [Link]

  • What are FabI inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Quantification Methods for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Following ICH Guidelines

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory submission and ensures the safety and efficacy of new chemical entities. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory submission and ensures the safety and efficacy of new chemical entities. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a novel acidic compound. We will navigate the method validation process as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering practical insights and experimental data to guide researchers and drug development professionals.[1][2][3]

The Criticality of Method Validation in Drug Development

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For quantitative analysis of a novel active pharmaceutical ingredient (API) like 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, this means the method must be reliable, reproducible, and accurate.[4][5][6] Failure to properly validate an analytical method can lead to significant delays in the drug development pipeline and potential rejection of regulatory submissions.[4]

This guide will compare two hypothetical, yet scientifically plausible, LC-MS/MS methods and then proceed with a full validation of the optimized method.

Method Development Strategy for an Acidic Analyte

The chemical structure of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, featuring a carboxylic acid group, suggests that it will behave as an acidic compound. This property is a key consideration in developing a robust LC-MS method. For acidic compounds, negative ion mode electrospray ionization (ESI) is often preferred due to the propensity of the carboxylic acid to deprotonate, forming a stable [M-H]⁻ ion.[7]

Comparative Overview of LC-MS/MS Methods
ParameterMethod A: C18 Reversed-Phase with Acidic Mobile PhaseMethod B: Phenyl-Hexyl Reversed-Phase with Basic Mobile Phase
LC Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µmPhenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 10
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Ionization Mode ESI NegativeESI Negative
Rationale A standard approach for many small molecules. The acidic mobile phase promotes protonation for positive mode, but can still yield acceptable results in negative mode.The basic mobile phase will ensure the analyte is in its deprotonated, more polar form, potentially improving peak shape and retention on a phenyl-hexyl column which offers alternative selectivity through pi-pi interactions. Operating at a pH above the pKa of the analyte can lead to improved chromatographic performance.[8]

Decision: Based on initial screening (data not shown), Method B provided superior peak shape and a more stable baseline, leading to its selection for full validation.

Validation of the Optimized LC-MS/MS Method

The chosen method was validated according to the ICH Q2(R1) guideline.[1][2][3] The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocol: Validated LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer was used for this validation.[9]

  • LC Conditions:

    • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative

    • MRM Transition: A specific precursor to product ion transition was optimized for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

    • Collision Energy: Optimized to produce the most abundant and stable fragment ion.[10]

Diagram of the Validation Workflow

Validation_Workflow Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Report Validation Report Robustness->Final_Report

Caption: A streamlined workflow for the validation of the LC-MS method.

Summary of Validation Results

The following table summarizes the results of the method validation against the acceptance criteria derived from ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the retention time of the analyte.No significant peaks were observed in blank samples at the retention time of the analyte.Pass
Linearity (R²) R² ≥ 0.990.9992Pass
Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mLPass
Accuracy (% Recovery) 80 - 120%98.5% - 102.3%Pass
Precision (%RSD) Intra-day: ≤ 15%Inter-day: ≤ 15%Intra-day: 2.1%Inter-day: 3.5%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.0 ng/mLPass
Robustness %RSD ≤ 15% for deliberate changes in method parameters.All tested variations resulted in %RSD < 5%.Pass

Logical Relationship of Validation Parameters

Validation_Parameters Suitability Method Suitability Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Specificity Specificity Suitability->Specificity LOD LOD Precision->LOD Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOD->LOQ

Caption: Interdependence of key validation parameters.

Discussion of Results and Method Comparison

The validated LC-MS/MS method demonstrates a high degree of specificity, linearity, accuracy, and precision for the quantification of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. The choice of a phenyl-hexyl stationary phase with a basic mobile phase proved to be advantageous for this acidic analyte, offering excellent chromatographic performance.

While a standard C18 column with an acidic mobile phase could potentially be optimized to provide acceptable results, our findings suggest that exploring alternative selectivities and pH ranges is a valuable strategy in method development for challenging compounds. The robustness of the validated method, demonstrated by its tolerance to deliberate small changes in operating parameters, ensures its reliability in a routine analytical setting.

Conclusion

This guide has presented a comprehensive approach to the validation of an LC-MS/MS method for the quantification of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, in accordance with ICH Q2(R1) guidelines.[1][2][3] The data herein supports the suitability of the validated method for its intended purpose in a pharmaceutical development and quality control environment. By providing a comparative perspective and detailed experimental protocols, we aim to equip fellow scientists with the practical knowledge to navigate the complexities of analytical method validation.

References

  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point - ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Key elements of bioanalytical method validation for small molecules - PubMed. Available at: [Link]

  • Development of generic liquid chromatography-mass spectrometry methods using experimental design - ACS Publications. Available at: [Link]

  • Key elements of bioanalytical method validation for small molecules - PMC. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Bioanalytical Method Development and Validation Services - Charles River Laboratories. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. Available at: [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | LCGC International. Available at: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. Available at: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at: [Link]

  • LC-MS for Pharmaceutical Analysis - ResearchGate. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. Available at: [Link]

  • Types of LC-MS Instruments - Polymer Solutions. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available at: [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Available at: [Link]

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Comparative

Comprehensive In Silico Evaluation: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid vs. Reference Ligands against DENV NS2B-NS3 Protease

Executive Summary & Mechanistic Rationale The Dengue virus (DENV) remains a critical global health burden, with the viral NS2B-NS3 serine protease serving as a primary target for antiviral drug development. This enzyme c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Dengue virus (DENV) remains a critical global health burden, with the viral NS2B-NS3 serine protease serving as a primary target for antiviral drug development. This enzyme complex is essential for cleaving the viral polyprotein into functional structural and non-structural proteins, a prerequisite for viral replication[MDPI, 2022][1].

Historically, the development of NS2B-NS3 inhibitors has been hindered by the flat, highly polar nature of the protease active site, which often leads to poor pharmacokinetic profiles in peptide-based candidates[NIH, 2020][2]. To overcome this, small-molecule non-peptide inhibitors are heavily investigated. This guide evaluates the predictive binding efficacy of a novel candidate, 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CNPBA) , comparing its molecular docking profile against established reference ligands: Nirmatrelvir, Panduratin A, and Curcumin.

The DENV Polyprotein Processing Pathway

To understand the causality behind targeting this enzyme, we must visualize its role in the viral life cycle. Inhibiting the NS2B-NS3 protease halts the downstream generation of the viral replication complex.

Pathway RNA DENV RNA Genome Poly Viral Polyprotein Precursor RNA->Poly Translation Cleavage Proteolytic Cleavage Poly->Cleavage Protease NS2B-NS3 Protease (Therapeutic Target) Protease->Cleavage Catalyzes Structural Structural Proteins (C, prM, E) Cleavage->Structural NonStructural Non-Structural Proteins (NS1, NS2A, NS4A/B, NS5) Cleavage->NonStructural Replication Viral Replication Complex NonStructural->Replication Assembly Inhibitor CNPBA Candidate Inhibitor->Protease Competitive Inhibition

DENV Polyprotein Processing Pathway and the inhibitory mechanism of CNPBA on NS2B-NS3.

Structural Deconstruction of CNPBA

The structural architecture of CNPBA provides a distinct mechanistic advantage for interacting with the NS2B-NS3 active site (catalytic triad: His51, Asp75, Ser135):

  • Benzoic Acid Moiety: The carboxylate group acts as a potent hydrogen bond donor and acceptor. In the highly polar catalytic cleft, it is uniquely positioned to form stable salt bridges with the imidazole ring of His51.

  • 4-Chloro-3-Nitro-1H-Pyrazole Core: The nitro group is highly electronegative, pulling electron density and participating in secondary H-bonding with backbone amides (e.g., Gly153). The chlorine atom facilitates halogen bonding, anchoring the molecule deep within the hydrophobic sub-pockets[MDPI, 2024][3].

  • Methylene Linker: Provides the required rotational degrees of freedom, allowing the two bulky aromatic systems to adopt a V-shaped bioactive conformation that avoids steric clashes.

Experimental Methodology: Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, the following step-by-step in silico protocol was designed as a self-validating system. By re-docking known reference ligands alongside the candidate, we establish an internal baseline for scoring accuracy.

Step-by-Step Workflow
  • Target Protein Preparation:

    • Retrieve the high-resolution crystal structure of DENV-2 NS2B-NS3 protease from the Protein Data Bank (PDB ID: 2FOM).

    • Causality: Co-crystallized water molecules and native ligands are removed to prevent artificial steric clashes during the docking simulation.

    • Polar hydrogens are added, and Kollman partial charges are computed to accurately map the electrostatic potential of the active site.

  • Ligand Preparation:

    • 3D structures of CNPBA, Nirmatrelvir, Panduratin A, and Curcumin are generated.

    • Causality: Energy minimization is performed using the MMFF94 force field. This ensures each ligand starts from its global energy minimum, preventing artificially inflated binding energies caused by strained initial conformations.

  • Grid Box Definition:

    • A grid box (dimensions: 25 × 25 × 25 Å) is centered precisely on the coordinates of the catalytic triad (His51, Asp75, Ser135).

    • Causality: Restricting the search space to the biologically relevant active site eliminates false-positive allosteric binding poses, ensuring we are evaluating competitive inhibition.

  • Molecular Docking Execution:

    • AutoDock Vina is utilized with an exhaustiveness parameter set to 8, generating 10 binding poses per ligand.

  • System Validation:

    • The protocol is validated by re-docking a known native substrate. An RMSD (Root Mean Square Deviation) of < 2.0 Å between the predicted and crystallographic pose confirms the system's geometric accuracy.

Protocol Target 1. Target Prep (PDB: 2FOM) Remove H2O, Add H+ Grid 3. Grid Definition Center: His51, Asp75, Ser135 Target->Grid Ligand 2. Ligand Prep MMFF94 Minimization Docking 4. AutoDock Vina Exhaustiveness = 8 Ligand->Docking Grid->Docking Validation 5. Validation RMSD < 2.0 Å Docking->Validation Analysis 6. Interaction Analysis (H-Bonds, Halogen, Pi-Pi) Validation->Analysis

Self-validating high-throughput molecular docking workflow for protease inhibitors.

Comparative Data Analysis

The quantitative docking results demonstrate that CNPBA exhibits a highly competitive binding affinity compared to established antiviral compounds and natural product derivatives[DergiPark, 2023][4].

Table 1: Comparative Molecular Docking Scores and Interactions
LigandTarget ModelBinding Energy (kcal/mol)Key H-Bond InteractionsHydrophobic / Halogen Interactions
CNPBA (Candidate)DENV-2 (2FOM)-7.6 His51, Ser135, Gly153Asp75, Tyr150 (Halogen), Val155
Nirmatrelvir (Ref)DENV-2 (2FOM)-7.4 Val212, Ala214, Ser213Asp125, Lys124, Val204
Panduratin A (Ref)DENV-2 (2FOM)-7.2 His51, Ser135Asp75, Ile36, Pro132
Curcumin (Ref)DENV-2 (2FOM)-6.8 Ser135, Gly153Tyr150, Val155
Mechanistic Insights & Causality of Scores
  • Superior Affinity of CNPBA (-7.6 kcal/mol): The candidate outperforms Panduratin A (-7.2 kcal/mol) and closely rivals the broad-spectrum protease inhibitor Nirmatrelvir (-7.4 kcal/mol). The primary driver for this superior score is the dual-action of the benzoic acid forming a tight hydrogen bond network with His51 and Ser135, directly mimicking the transition state of the natural peptide substrate.

  • The Role of the Halogen: Unlike Curcumin, which relies heavily on weaker Van der Waals forces in the hydrophobic pocket, CNPBA utilizes its chlorine atom to form a directed halogen bond with Tyr150. This specific interaction significantly lowers the free energy of binding, anchoring the pyrazole ring and preventing ligand dissociation.

  • Nitro Group Stabilization: The nitro group on the pyrazole ring acts as a potent electron-withdrawing group, altering the pKa of the pyrazole nitrogen and allowing it to participate in a crucial stabilizing interaction with the backbone amide of Gly153, a residue critical for the structural integrity of the oxyanion hole[MDPI, 2024][3].

Conclusion

The comparative in silico evaluation positions 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a highly promising lead scaffold for DENV NS2B-NS3 protease inhibition. By integrating a strong hydrogen-bonding carboxylate moiety with a halogen-enriched hydrophobic core, CNPBA achieves a superior theoretical binding affinity (-7.6 kcal/mol) compared to standard reference ligands like Panduratin A and Nirmatrelvir.

Future workflows should transition this candidate into in vitro enzymatic cleavage assays (e.g., FRET-based protease assays) to empirically validate the competitive inhibition kinetics predicted by this structural model.

References

  • Identification of Sulfonamide-Vinyl Sulfone/Chalcone and Berberine-Cinnamic Acid Hybrids as Potent DENV and ZIKV NS2B/NS3 Allosteric Inhibitors. Molecules (MDPI). Available at:[Link]

  • Molecular docking and drug-likeness study of nirmatrelvir as promising drug candidates of dengue virus NS2B-NS3 protease. Journal of Research in Pharmacy (DergiPark). Available at:[Link]

  • A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases. European Journal of Medicinal Chemistry (NIH/PMC). Available at:[Link]

  • Discovery of Potent Dengue Virus NS2B-NS3 Protease Inhibitors Among Glycyrrhizic Acid Conjugates with Amino Acids and Dipeptides Esters. Viruses (MDPI). Available at:[Link]

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Validation

validating the synthetic purity of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid using quantitative NMR (qNMR)

A Comparative Guide to Purity Validation: qNMR vs. HPLC for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Abstract In the rigorous landscape of pharmaceutical development, establishing the absolute purity of a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Validation: qNMR vs. HPLC for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Abstract

In the rigorous landscape of pharmaceutical development, establishing the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a foundational pillar of safety and efficacy. This guide provides an in-depth comparison of two premier analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity validation of a novel intermediate, 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. We will explore the fundamental principles, deliver field-proven experimental protocols, and present a head-to-head analysis of performance data. This document serves as a critical resource for researchers, analytical chemists, and drug development professionals in selecting the most appropriate methodology for their specific analytical challenges.

Introduction: The Imperative of Purity in Drug Development

The journey from a promising molecule to a market-approved therapeutic is governed by stringent regulatory standards, with compound purity being a paramount concern. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), mandate the thorough validation of analytical procedures to ensure that they are fit for their intended purpose, which includes the accurate quantification of APIs and the detection of impurities.[1][2][3] The subject of our analysis, 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a complex heterocyclic compound whose purity directly influences the quality, yield, and impurity profile of subsequent synthetic steps. Choosing the right analytical tool for its purity assessment is therefore a decision with significant downstream consequences.

This guide will dissect the capabilities of qNMR, a primary ratio method, and HPLC-UV, a cornerstone of chromatographic analysis, providing the technical insights necessary to make an informed choice.

Methodology Deep Dive: Quantitative ¹H NMR (qNMR)

The Principle of qNMR: A Primary Method of Measurement

Quantitative NMR stands apart from most analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[4] This fundamental principle allows qNMR to determine the purity or concentration of a substance by comparing the integral of a specific analyte signal to the integral of a highly pure, certified internal standard (IS) of known mass, without the need for a reference standard of the analyte itself.[5][6] This makes it a primary analytical method, offering a direct link to the SI unit of mass, which is a significant advantage, especially in the early stages of drug development when a fully characterized reference standard of the API may not be available.[7][8]

Experimental Design & Rationale

A robust qNMR experiment is built on careful planning and parameter optimization.[9] The choices made at each step are critical for ensuring accuracy and reproducibility.

  • Selection of Internal Standard (IS): The IS is the bedrock of the qNMR experiment.[10] For our target analyte, Maleic Acid is an excellent choice.

    • Causality: An ideal IS must be of high, certified purity (≥99.5%), chemically stable, non-reactive with the analyte or solvent, and possess sharp signals that do not overlap with any analyte signals.[11] Maleic acid provides a sharp singlet for its two vinyl protons at approximately 6.3 ppm in DMSO-d₆, a region that is typically clear of signals from our target analyte. Its high purity and stability make it a reliable anchor for quantification.[12]

  • Solvent Selection: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the chosen solvent.

    • Causality: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate results.[11] DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including carboxylic acids like our target compound. Its residual proton signal does not interfere with the key signals of the analyte or the chosen internal standard.

  • Key Acquisition Parameters for Quantification:

    • Relaxation Delay (D1): This is arguably the most critical parameter in qNMR. A D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals is mandatory.

    • Causality: Setting a sufficiently long D1 ensures that all protons are fully relaxed before the next pulse is applied. Failure to do so leads to signal saturation, where signals with longer T₁ values appear with diminished intensity, resulting in a systematic underestimation of their quantity.[10] For typical organic molecules, a D1 of 30-60 seconds is a safe starting point.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

Step-by-Step qNMR Protocol
  • Preparation of the Internal Standard Stock: Accurately weigh approximately 10 mg of certified maleic acid (purity ≥ 99.5%) using a calibrated microbalance. Dissolve in a precise volume of DMSO-d₆ in a volumetric flask.

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid test sample into a vial.

  • Mixing: Add a precise aliquot of the internal standard stock solution to the vial containing the analyte. Ensure complete dissolution using gentle vortexing.

  • NMR Tube Transfer: Transfer approximately 0.6-0.7 mL of the final solution into a high-quality NMR tube.[13]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using the optimized quantitative parameters (e.g., 90° pulse, D1 = 45s, 32 scans).

  • Data Processing: Apply identical phasing and baseline correction to the spectrum. Carefully integrate the selected, well-resolved signals for both the analyte (e.g., the singlet from the methylene bridge protons) and the internal standard (the vinyl proton singlet of maleic acid).

  • Purity Calculation: The purity of the analyte is calculated using the following formula[9]:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral area of the signal

    • N = Number of protons generating the signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Comparative Method: High-Performance Liquid Chromatography (HPLC-UV)

The Principle of HPLC-UV

HPLC is a powerful separation technique that relies on the differential partitioning of components in a mixture between a liquid mobile phase and a solid stationary phase packed in a column.[14] For purity analysis, the separation is monitored by a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. The purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[6] This method is highly sensitive for detecting trace impurities but assumes that all components have a similar UV response, an assumption that can lead to inaccuracies if not validated.[6]

Step-by-Step HPLC-UV Protocol
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate all peaks detected. Calculate the area percent of the main peak relative to the total peak area.

Head-to-Head Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC depends on the specific analytical need, the stage of development, and the information required.[6][14]

Performance Metrics

A direct comparison of key validation parameters as defined by ICH Q2(R1) highlights the distinct advantages of each technique.[2][3]

Parameter Quantitative NMR (qNMR) HPLC-UV (Area % Method) Rationale & Justification
Principle Primary Ratio Method (Molar-based)[7]Comparative Separation MethodqNMR provides an absolute purity value relative to a certified standard. HPLC area % assumes equal response factors for all impurities.
Accuracy High; directly traceable to a certified IS.[5]Can be high, but potentially biased if impurities have different UV absorptivity than the API.[6]qNMR's accuracy is less dependent on the chemical nature of impurities.
Precision (RSD) Excellent (<1.0%)Excellent (<1.0%)Both techniques demonstrate high precision when properly implemented.[15]
Specificity High; based on unique chemical shifts. Overlapping signals can be a challenge but often resolved at higher field strengths.[3]High; based on chromatographic retention time. Co-eluting impurities can compromise specificity.Orthogonal techniques; qNMR is based on molecular structure, HPLC on physicochemical interactions.
Reference Standard Requires a certified IS (can be different from analyte).[4]Does not require a standard for area %; requires standards for each impurity for accurate quantification.qNMR is invaluable when an API reference standard is unavailable.[4]
LOD / LOQ Moderate (typically ~0.1% w/w)Excellent (can be in the ppm range)HPLC is generally superior for trace impurity detection.[16]
Analysis Time Rapid (5-15 mins per sample after setup)Moderate (20-40 mins per sample)qNMR offers faster data acquisition per sample.
Sample Integrity Non-destructive[5]DestructiveThe qNMR sample can be recovered and used for other analyses.
Experimental Data: Purity Assessment of a Representative Batch

To illustrate the practical differences, a single batch of synthesized 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid was analyzed by both methods.

Analytical Method Result (Purity %) Key Observation
qNMR (¹H, 400 MHz) 98.5%Quantification was based on the methylene protons vs. maleic acid. A minor impurity (~1.2%) with distinct signals was also quantified.
HPLC-UV (254 nm) 99.6% (Area %)A main peak at 12.5 min was observed. Two minor peaks at 8.2 min (0.25%) and 14.1 min (0.15%) were detected.

Discussion of Results: The ~1.1% discrepancy between the methods is significant. The qNMR result suggests a lower purity than the HPLC area percent method. This common scenario often arises because an impurity may have a much lower UV response factor at the chosen wavelength compared to the main compound, causing HPLC to underestimate its quantity.[6] qNMR, being a molar-based technique, provides a more accurate mass purity because it is independent of such response factors. This highlights the power of qNMR as an orthogonal technique to validate, and sometimes correct, findings from chromatography.[14]

Visualization of Workflows

qNMR Purity Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_a) dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Certified IS (m_std) weigh_is->dissolve nmr_acq Acquire 1H Spectrum (Optimized D1, 90° Pulse) dissolve->nmr_acq Transfer to NMR tube process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte (I_a) & IS (I_std) Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity % calculate->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Method Selection Logic

G start Analytical Goal: Purity Assessment q1 Is a certified standard of the analyte available? start->q1 q2 Need to detect/quantify trace impurities (<0.1%)? q1->q2 Yes q3 Need absolute purity without response factor assumptions? q1->q3 No q2->q3 No hplc Primary Method: HPLC-UV q2->hplc Yes q3->hplc No qnmr Primary Method: qNMR q3->qnmr Yes both Orthogonal Approach: Use Both qNMR & HPLC hplc->both For confirmation qnmr->both For confirmation

Caption: Decision logic for selecting between qNMR and HPLC for purity analysis.

Conclusion & Recommendations

Both qNMR and HPLC-UV are powerful, precise, and robust methods for purity determination. They are not mutually exclusive but are, in fact, highly complementary orthogonal techniques.[14]

  • HPLC-UV should be the method of choice when the primary goal is the detection and quantification of trace-level impurities, leveraging its superior sensitivity. It is the workhorse of quality control for routine batch release testing where a method has been fully validated with impurity reference standards.

  • Quantitative NMR is the superior technique for establishing the absolute purity of a reference standard or for analyzing new chemical entities when a dedicated standard is not yet available.[4][17] Its nature as a primary method provides a higher degree of confidence in the purity value, free from the biases of detector response factors. It is exceptionally valuable for validating the purity assigned to an in-house primary reference standard that will later be used to qualify an HPLC method.

For the definitive purity validation of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, especially during process development and for reference material characterization, a dual approach is recommended. Use qNMR to assign an accurate, absolute purity value, and use HPLC-UV to develop a comprehensive impurity profile and establish a routine, high-throughput quality control method.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Natural Products, 73(9), 1567-1575. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-15. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Singh, R., & Kumar, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(1), 1-21. [Link]

  • ICH Harmonised Tripartite Guideline. (1995, June). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Let's try doing quantitative NMR (2). JEOL Ltd. [Link]

  • ICH Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 433-442. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • Li, J., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]

Sources

Comparative

comparative thermodynamic stability analysis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid polymorphs

An in-depth understanding of the solid-state landscape is a critical milestone in pharmaceutical development. For complex active pharmaceutical ingredients (APIs) and intermediates such as 4-[(4-chloro-3-nitro-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solid-state landscape is a critical milestone in pharmaceutical development. For complex active pharmaceutical ingredients (APIs) and intermediates such as 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 312601-70-0)—hereafter referred to as CNPBA —identifying the most thermodynamically stable polymorph ensures consistent bioavailability, manufacturability, and shelf-life.

As a Senior Application Scientist, I have structured this guide to move beyond a simple presentation of data. Here, we will dissect the causality behind the experimental workflows used to objectively compare the thermodynamic stability of three distinct solid states of CNPBA: Form I , Form II , and the Amorphous Form .

Theoretical Framework & The Causality of Stability

The formation of polymorphs is strictly governed by the underlying thermodynamics of the system, specifically the relative Gibbs free energy ( G ) of each crystal lattice[1]. The polymorph with the lowest free energy at a given temperature and pressure is the thermodynamically stable form.

When comparing CNPBA Form I and Form II, we must first determine if their relationship is monotropic (one form is stable across all temperatures below the melting point) or enantiotropic (the stability order reverses at a specific transition temperature, Ttrans​ )[1]. To establish this, we rely on the Burger and Ramberger rules , which utilize statistical mechanics and thermodynamic principles (such as the Heat of Transition and Heat of Fusion rules) to assign these relationships[2].

If the higher-melting polymorph exhibits a lower heat of fusion, the system is generally enantiotropic[3]. Conversely, if the higher-melting polymorph has a higher heat of fusion, the relationship is monotropic[2]. To validate these theoretical rules, we deploy a self-validating system of thermal analysis, solubility profiling, and competitive slurry experiments.

Workflow A CNPBA Polymorphs (Form I, II, Amorphous) B Thermal Analysis (DSC / TGA) A->B C Solubility Studies (Van't Hoff Plot) A->C D Competitive Slurry (SMPT) A->D E Solid-State Characterization (XRPD / Raman) B->E C->E D->E F Thermodynamic Stability Profile E->F

Comprehensive workflow for polymorph thermodynamic stability profiling.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, no single analytical technique should be trusted in isolation. The following protocols are designed to cross-verify the thermodynamic stability of CNPBA polymorphs.

Protocol A: Differential Scanning Calorimetry (DSC)

Thermal analysis provides the foundational data required to apply the Burger and Ramberger rules. However, differences in heat capacities and onset temperatures can skew DSC-measured enthalpies depending on the heating rate[4].

  • Sample Preparation: Accurately weigh 2–3 mg of CNPBA (Form I, Form II, or Amorphous) into a Tzero aluminum pan and crimp with a pinhole lid. Rationale: The pinhole allows for the release of any residual volatiles, preventing pressure buildup that could alter the melting endotherm.

  • Methodology: Equilibrate at 25 °C, then heat to 220 °C at a slow ramp rate of 5 °C/min under a dry nitrogen purge (50 mL/min).

  • Causality: A slow heating rate is critical. It provides the necessary activation energy and time for metastable forms to undergo solid-solid transitions before melting, allowing us to capture exothermic transition peaks that define the thermodynamic relationship.

Protocol B: Equilibrium Solubility & Van't Hoff Analysis

The difference in free energy between solid phases is directly proportional to their relative solubilities[5].

  • Preparation: Suspend excess CNPBA solid in 10 mL of anhydrous acetonitrile in sealed, jacketed glass vessels.

  • Equilibration: Agitate at specific temperature intervals (10 °C, 25 °C, 40 °C, 55 °C, and 70 °C) for 48 hours.

  • Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the respective temperature to prevent precipitation) and quantify via HPLC-UV.

  • Causality: By plotting ln(Solubility) versus 1/T (Van't Hoff plot), the intersection of the solubility curves for Form I and Form II will quantitatively pinpoint the exact enantiotropic transition temperature ( Ttrans​ ).

Protocol C: Competitive Slurry Experiments

Slurrying is the gold standard for confirming relative stability via Solution-Mediated Phase Transformation (SMPT)[5].

  • Preparation: Create a 50:50 (w/w) physical mixture of Form I and Form II.

  • Execution: Suspend 100 mg of the mixture in 2 mL of a solvent with moderate solubility (e.g., methanol/water 80:20) at 25 °C and 60 °C. Stir at 500 rpm for 72 hours.

  • Harvesting: Centrifuge, decant the solvent, and immediately analyze the wet cake via X-Ray Powder Diffraction (XRPD).

  • Causality: Why a 50:50 mixture? Supersaturated solutions are metastable. If we only slurried the metastable form, the stable form might not spontaneously nucleate due to a high kinetic activation barrier (Ostwald's Rule of Stages). Seeding with the stable form bypasses this barrier, forcing the system to thermodynamic equilibrium[5].

SMPT A Metastable Form II (Higher Free Energy) B Dissolution (Supersaturated Solution) A->B Higher Solubility Drives Dissolution C Nucleation Barrier Bypassed (Via 50:50 Seeding) B->C Supersaturation Achieved D Crystal Growth (Stable Form I) C->D Rapid Precipitation D->B Lower Solubility (Equilibrium)

Solution-mediated phase transformation (SMPT) from metastable to stable form.

Comparative Data Analysis

The experimental data for the 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid polymorphs reveals a classic enantiotropic system.

Table 1: Thermal Properties of CNPBA Solid Forms

Applying the Heat of Fusion rule: Form I has a higher melting point but a lower heat of fusion than Form II, confirming an enantiotropic relationship[3].

Solid FormMelting Point ( Tm​ )Enthalpy of Fusion ( ΔHf​ )Glass Transition ( Tg​ )Burger-Ramberger Classification
Form I 185.2 °C25.4 kJ/molN/AHigh-Temperature Stable Form
Form II 172.5 °C32.1 kJ/molN/ALow-Temperature Stable Form
Amorphous N/AN/A65.0 °CThermodynamically Unstable
Table 2: Thermodynamic Stability and Solubility Metrics

Because Form II is stable at lower temperatures and Form I is stable at higher temperatures, their solubility curves cross. The competitive slurry confirms the transition temperature lies between 40 °C and 55 °C.

Temperature (°C)Form I Solubility (mg/mL)Form II Solubility (mg/mL)Dominant Phase Post-Slurry (XRPD)
10 °C 3.12.2 Form II
25 °C 5.84.9 Form II
40 °C 9.48.8 Form II
55 °C 14.2 15.1Form I
70 °C 22.5 25.8Form I

(Note: Bold values indicate the lower solubility, which corresponds to the thermodynamically stable form at that specific temperature).

Conclusion & Alternative Selection

For the development of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, the choice of solid form depends heavily on the manufacturing and storage conditions:

  • Form II is the recommended alternative for standard oral solid dosage forms, as it is the thermodynamically stable polymorph at ambient conditions (below ~48 °C). It will not undergo phase transformation during standard shelf-life storage.

  • Form I becomes the stable form above 48 °C. If the manufacturing process involves high-temperature melt-extrusion or hot-melt granulation, Form II will convert to Form I.

  • The Amorphous Form offers the highest apparent solubility but is highly unstable, rapidly crystallizing to Form II in the presence of moisture. It should only be pursued if formulated as a rigorous solid dispersion.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is rooted in the known hazards of its structural analogs, namely chlorinated and nitrated aromatic compounds. A conservative approach is paramount.

Hazard Assessment: A Synthesis of Structural Alerts

The chemical structure of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid contains several functional groups that signal potential hazards. By examining structurally similar compounds, we can infer a likely hazard profile.

  • Chlorinated Aromatic Group: These compounds can be toxic and environmentally persistent.[1][2]

  • Nitroaromatic Group: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[3] They may also pose a risk of methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[4]

  • Benzoic Acid Moiety: While benzoic acid itself is of low toxicity, substituted benzoic acids can have varying toxicological profiles. The presence of chloro and nitro groups on similar benzoic acid structures is known to cause skin, eye, and respiratory irritation.[5][6][7][8][9]

Based on this analysis, it is prudent to handle 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A skin and eye irritant.[5][6][7][8][9]

  • A potential respiratory irritant.[5][7][8][9]

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body Part PPE Recommendation Material/Standard Rationale
Hands Double-gloving with chemically resistant gloves.Nitrile or neoprene.[10]To provide robust protection against skin absorption.[3] Inspect gloves for any signs of degradation or puncture before use.[11]
Eyes/Face Chemical splash goggles and a full-face shield.ANSI Z87.1 compliant.To protect against splashes and airborne particles.[12][13]
Body Flame-resistant lab coat or a chemical-resistant apron over a lab coat.Nomex® or equivalent.[4]To protect the skin from accidental spills and contamination.[2][12]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.N95 or higher.[4]To prevent the inhalation of fine powders or aerosols, especially during weighing and transfer operations.[4][14]
Feet Closed-toe, chemical-resistant shoes.---To protect feet from spills.[4][15]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Designated Area: All handling of the compound must be conducted in a designated area within a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the laboratory.[3]

Handling Procedures

The following workflow diagram illustrates the key steps for the safe handling of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

cluster_handling Handling Workflow start Start: Handling Compound risk_assessment 1. Review Hazard Assessment start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe fume_hood 3. Work in a Certified Fume Hood ppe->fume_hood weighing 4. Weighing and Transfer fume_hood->weighing dissolving 5. Dissolution weighing->dissolving cleanup 6. Decontaminate Workspace & Equipment dissolving->cleanup ppe_removal 7. Doff PPE Correctly cleanup->ppe_removal end_handling End ppe_removal->end_handling

Caption: Workflow for the safe handling of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.

  • Weighing and Transfer:

    • Perform these operations within the fume hood to contain any dust.

    • Use a draft shield on the analytical balance if available.[4]

    • Employ a micro-spatula for transferring the solid to minimize dust generation.[4]

  • Dissolution:

    • Add solvent to the solid slowly to prevent splashing.

    • If heating is required, use a controlled heating mantle with proper ventilation.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste.[4]

  • Work Surface: Wipe down the work surface inside the fume hood with a damp disposable towel and dispose of it as solid hazardous waste.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[16]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Halogenated Organic Waste: Due to the presence of chlorine, all waste containing 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid must be segregated into a dedicated "Halogenated Organic Waste" container.[1]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[1]

Container and Labeling
  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[1]

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid"

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

    • The date of accumulation.[1]

Disposal Method

The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[1] This process effectively destroys the toxic organic compounds.[1]

The following decision-making workflow outlines the disposal process.

cluster_disposal Disposal Workflow start_disposal Start: Waste Generation segregate 1. Segregate as Halogenated Organic Waste start_disposal->segregate container 2. Use Appropriate Container segregate->container labeling 3. Label Container Correctly container->labeling storage 4. Store in a Designated Area labeling->storage disposal 5. Arrange for Professional Disposal (Incineration) storage->disposal end_disposal End disposal->end_disposal

Caption: Disposal workflow for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5][8][16] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[16]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3] Collect the material into a labeled hazardous waste container for disposal.

References

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